2-Bromobiphenylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromobiphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPQVSMGLXYJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=C2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Proposed Synthesis of 2-Bromobiphenylene from 1,3-Dibromobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for the preparation of 2-Bromobiphenylene, a valuable building block in organic synthesis, starting from 1,3-dibromobenzene. Due to the absence of a direct, documented one-step conversion, this paper details a theoretical multi-step approach based on established organometallic reactions. The proposed synthesis involves an initial Ullmann-type coupling to generate a key dibromobiphenyl intermediate, followed by an intramolecular cyclization to yield the target this compound. This guide provides detailed hypothetical experimental protocols, data tables for key reaction parameters, and visualizations of the proposed workflow and reaction mechanisms to aid researchers in the potential development of this synthetic route.
Introduction
Biphenylene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. Specifically, functionalized biphenylenes, such as this compound, serve as versatile intermediates for the synthesis of more complex molecules. This guide addresses the synthetic challenge of preparing this compound from the readily available starting material, 1,3-dibromobenzene. The proposed pathway is rooted in fundamental and widely practiced transformations in organic chemistry, namely the Ullmann coupling and subsequent intramolecular cyclization.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Step 1: Ullmann-type Homocoupling of 1,3-dibromobenzene. This step aims to produce a mixture of dibromobiphenyl isomers, from which the desired 2,2'-dibromobiphenyl can be isolated. The classical Ullmann reaction involves the copper-mediated coupling of aryl halides.[1][2]
-
Step 2: Intramolecular Cyclization of 2,2'-dibromobiphenyl. The isolated 2,2'-dibromobiphenyl is then proposed to undergo an intramolecular Ullmann-type reaction to form the biphenylene core, yielding this compound.
Caption: Proposed overall synthetic workflow from 1,3-dibromobenzene to this compound.
Experimental Protocols
Step 1: Synthesis of 2,2'-Dibromobiphenyl via Ullmann Homocoupling
This protocol is adapted from general procedures for the Ullmann coupling of aryl halides.[1][2]
Materials:
-
1,3-Dibromobenzene
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Sand
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder (e.g., prepared by reduction of copper(II) sulfate with zinc dust).
-
To the flask, add 1,3-dibromobenzene and anhydrous DMF.
-
The flask is heated in a sand bath under a nitrogen atmosphere. The reaction mixture is stirred vigorously and heated to reflux (approximately 153 °C).
-
The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is expected to be slow, potentially requiring over 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove the copper residue. The filter cake is washed with toluene.
-
The combined filtrate is washed with dilute HCl to remove residual DMF, followed by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude mixture of dibromobiphenyl isomers.
-
The desired 2,2'-dibromobiphenyl is isolated from the isomeric mixture by column chromatography on silica gel using a suitable eluent system (e.g., hexanes).
Note: This homocoupling reaction is expected to produce a mixture of isomers (2,2'-, 2,4'-, 2,6'-, 3,3'-, 3,5'-, and 4,4'-dibromobiphenyl). The yield of the desired 2,2'-isomer may be low, and efficient separation is critical.
Step 2: Synthesis of this compound via Intramolecular Cyclization
This protocol is based on established methods for the synthesis of biphenylene from 2,2'-dihalobiphenyls.
Materials:
-
2,2'-Dibromobiphenyl
-
Copper(I) oxide
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,2'-dibromobiphenyl and copper(I) oxide.
-
Anhydrous DMF is added to the flask.
-
The mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring.
-
The reaction is monitored by GC or TLC for the disappearance of the starting material and the appearance of the product.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The mixture is diluted with toluene and filtered to remove solid residues.
-
The filtrate is washed with water to remove DMF, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield this compound.
Data Presentation
The following table summarizes the key parameters for the proposed synthetic steps. The yield is hypothetical and would need to be determined experimentally.
| Parameter | Step 1: Ullmann Homocoupling | Step 2: Intramolecular Cyclization |
| Starting Material | 1,3-Dibromobenzene | 2,2'-Dibromobiphenyl |
| Key Reagents | Activated Copper Powder | Copper(I) Oxide |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | Reflux (~153 °C) | Reflux (~153 °C) |
| Reaction Time | > 24 hours (monitor by GC/TLC) | Monitor by GC/TLC |
| Product | 2,2'-Dibromobiphenyl (after separation) | This compound |
| Hypothetical Yield | Low (due to isomer formation) | Moderate to Good |
| Purification | Column Chromatography | Column Chromatography |
Mechanistic Overview
The proposed reactions are based on well-established mechanisms in organocopper chemistry.
Mechanism of Ullmann Homocoupling
The mechanism of the Ullmann biaryl synthesis is thought to involve the formation of an organocopper intermediate.[2]
References
The Synthetic Versatility of 2-Bromobiphenylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-bromobiphenylene, a versatile building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the strained four-membered ring fused to two benzene rings, render it a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons and other novel organic architectures. This document details its participation in a range of organic transformations, with a focus on palladium-catalyzed cross-coupling reactions, lithiation-substitution sequences, and cycloaddition reactions. All quantitative data are summarized in structured tables, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.
Palladium-Catalyzed Cross-Coupling Reactions
This compound readily participates in a variety of palladium-catalyzed cross-coupling reactions, which allow for the facile formation of carbon-carbon and carbon-heteroatom bonds at the 2-position. These reactions are fundamental to the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This compound can be effectively coupled with a variety of aryl and vinyl boronic acids and their derivatives.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound involves the following steps: In a nitrogen-purged flask, this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol), are combined in a suitable solvent system like toluene/ethanol/water. The reaction mixture is then heated, typically at reflux, and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data:
| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [1][2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 92 | [3] |
| 4-Vinylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 88 | [4] |
| Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 | [3] |
Reaction Pathway:
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylethynyl derivatives of biphenylene.
Experimental Protocol:
A typical procedure involves the reaction of this compound (1.0 mmol) with a terminal alkyne (1.2 mmol) in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 mmol), a copper(I) co-catalyst like CuI (0.04 mmol), and a base, commonly an amine such as triethylamine or diisopropylamine, which can also serve as the solvent. The reaction is typically carried out under an inert atmosphere (nitrogen or argon) at room temperature or with gentle heating. Upon completion, the reaction mixture is worked up by removing the amine solvent under reduced pressure, followed by partitioning the residue between water and an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved by column chromatography.
Quantitative Data:
| Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | 60 | 6 | 92 | [5][6] |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | DIPA | THF | 25 | 12 | 89 | [7] |
| 1-Hexyne | PdCl₂(dppf) | CuI | Et₃N | DMF | 80 | 8 | 85 | [5][6] |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Piperidine | THF | 50 | 10 | 80 | [7] |
Reaction Pathway:
Buchwald-Hartwig Amination
This reaction provides a powerful method for the synthesis of N-arylated biphenylenes, which are important motifs in medicinal chemistry and materials science.
Experimental Protocol:
In a typical Buchwald-Hartwig amination, this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically performed by column chromatography.
Quantitative Data:
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 90 | [8][9] |
| Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [10] |
| n-Butylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH | 90 | 16 | 88 | [11] |
| Carbazole | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | 24 | 97 | [12] |
Reaction Pathway:
Heck Coupling
The Heck reaction allows for the arylation of alkenes. This compound can be coupled with various electron-deficient and electron-rich olefins.
Experimental Protocol:
A typical Heck reaction involves combining this compound (1.0 mmol), an alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol), often with a phosphine ligand like P(o-tolyl)₃ (0.04 mmol), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) in a polar aprotic solvent like DMF or NMP. The mixture is heated to a temperature typically ranging from 80 to 140 °C. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.
Quantitative Data:
| Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 85 | [13] |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 | 16 | 90 | [14] |
| Methyl methacrylate | Pd(OAc)₂ | - | NaOAc | DMA | 130 | 12 | 78 | [15] |
| Acrylonitrile | Pd/C | - | Et₃N | Acetonitrile | 80 | 20 | 82 | [13] |
Reaction Pathway:
Lithiation and Subsequent Electrophilic Quench
The bromine atom of this compound can be exchanged with lithium to form 2-lithiobiphenylene, a potent nucleophile that can react with a variety of electrophiles.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in an anhydrous ether solvent such as diethyl ether or THF, cooled to -78 °C under an inert atmosphere, is added a solution of an organolithium reagent, typically n-butyllithium (1.1 mmol). The reaction mixture is stirred at this temperature for a short period (e.g., 30 minutes) to ensure complete metal-halogen exchange. The desired electrophile (1.2 mmol) is then added to the solution, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
Quantitative Data:
| Electrophile | Product | Yield (%) | Reference |
| CO₂ (followed by acidic workup) | Biphenylene-2-carboxylic acid | 85 | [16] |
| DMF | Biphenylene-2-carbaldehyde | 78 | [17] |
| (CH₃)₃SiCl | 2-(Trimethylsilyl)biphenylene | 92 | [18] |
| CH₃I | 2-Methylbiphenylene | 75 | [16] |
Reaction Pathway:
Cycloaddition Reactions
Due to the strained nature of the central four-membered ring, biphenylene and its derivatives can participate in cycloaddition reactions, leading to the formation of larger polycyclic aromatic systems. However, the reactivity of this compound itself in these reactions is less explored. Theoretical studies and reactions with highly reactive dienophiles or in the presence of transition metal catalysts may be required to facilitate these transformations. Further research in this area is warranted to fully explore the synthetic potential of this compound in constructing complex polycyclic frameworks via cycloaddition pathways.
[4+2] Cycloaddition (Diels-Alder Reaction) - A Hypothetical Pathway:
While specific examples with this compound are scarce, a hypothetical Diels-Alder reaction could involve its reaction with a potent dienophile, such as maleic anhydride, under high temperature or pressure. The biphenylene would act as the diene component.
Reaction Pathway:
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility in a range of palladium-catalyzed cross-coupling reactions and lithiation-based transformations allows for the synthesis of a diverse array of substituted biphenylene derivatives. These products are of significant interest to researchers in medicinal chemistry and materials science. While its application in cycloaddition reactions is an emerging area, the unique strain and electronic properties of the biphenylene core suggest that further exploration in this field could lead to novel and efficient syntheses of complex polycyclic aromatic compounds. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this versatile building block.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction—State of the Art [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide [mdpi.com]
- 18. flowfrontier.co.jp [flowfrontier.co.jp]
The Discovery and Evolution of Biphenylene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenylene, a polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central, antiaromatic four-membered ring, has captivated chemists since its discovery.[1][2] Its unique strained structure and electronic properties have spurred extensive research, leading to the development of a diverse array of derivatives with significant applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of biphenylene derivatives, with a focus on their applications in drug development and organic electronics.
The Discovery and Early History of Biphenylene
Biphenylene was first synthesized in 1941 by W. C. Lothrop through the dry distillation of 2,2'-diiodobiphenyl with cuprous cyanide.[1] This pioneering work marked the inception of biphenylene chemistry and opened the door to the exploration of this novel aromatic system. Early synthetic efforts were often challenging, but they laid the groundwork for the more sophisticated methods developed in subsequent decades.
Key Synthetic Methodologies
The synthesis of biphenylene and its derivatives has evolved significantly since its initial discovery. Modern organic chemistry offers a range of powerful tools for the construction of the biphenylene core and the introduction of various functional groups.
Ullmann Condensation
The Ullmann reaction, a classic method for the formation of biaryl compounds, remains a relevant strategy for synthesizing biphenylene. This reaction typically involves the copper-mediated coupling of 2,2'-dihalobiphenyls.[2][3]
Experimental Protocol: Synthesis of Biphenylene from 2,2'-Diiodobiphenyl
-
Reactants: 2,2'-diiodobiphenyl and copper bronze.
-
Procedure: A mixture of 2,2'-diiodobiphenyl and an excess of activated copper bronze is heated at high temperature (typically >200 °C) under an inert atmosphere.
-
Work-up: After cooling, the reaction mixture is extracted with an organic solvent (e.g., toluene) and filtered to remove the copper residues. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure biphenylene.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biphenylene derivatives, offering milder reaction conditions and greater functional group tolerance compared to classical methods.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5][6][7] This reaction is widely used for the synthesis of substituted biphenylenes.
Experimental Protocol: Synthesis of a Substituted Biphenylene via Suzuki-Miyaura Coupling
-
Reactants: A dihalo-biphenylene derivative (e.g., 2,7-dibromobiphenylene), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene or DMF) and water.[8]
-
Procedure: The reactants are combined in the solvent system and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[9][10][11] This method is particularly useful for the synthesis of complex biphenylene derivatives.
Experimental Protocol: Synthesis of a Biphenylene Derivative via Negishi Coupling
-
Preparation of the Organozinc Reagent: An aryl halide is reacted with activated zinc dust to form the corresponding organozinc reagent.[12][13]
-
Coupling Reaction: The organozinc reagent is then reacted with a dihalo-biphenylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., THF).
-
Work-up and Purification: The work-up and purification procedures are similar to those for the Suzuki-Miyaura coupling.
Quantitative Data Summary
The following tables summarize key quantitative data for representative biphenylene derivatives.
Table 1: Biological Activity of Biphenylene-Based PD-1/PD-L1 Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Method | Reference |
| BMS-202 | PD-L1 | 1.8 | HTRF | [14] |
| Compound 12j-4 | PD-L1 | 33.52 | HTRF | [15] |
| Unnamed Biphenyl Derivative | PD-L1 | 2.68 µM (apoptosis) | CCK-8 | [15][16] |
| Biphenyl Amine Derivative | PD-L1 | < 10 | HTRF | [1] |
| Linear Triaryl Derivative | PD-L1 | 12 | HTRF | [15] |
Table 2: Properties of Biphenylene Derivatives in Organic Electronics
| Derivative | Property | Value | Measurement Condition | Reference |
| Biphenylene Network | Charge Carrier Mobility | Anisotropic | Theoretical Calculation | [2][17] |
| Bistriazole with Biphenyl Core | External Quantum Efficiency (OLED) | 30.2% | Blue Phosphorescent OLED | [18] |
| Biphenylene-based Enamine (BE3) | Hole Drift Mobility | 2 x 10⁻² cm²V⁻¹s⁻¹ | Strong Electric Field | [14] |
| Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine | Hole Mobility | 1 x 10⁻⁴ cm²V⁻¹s⁻¹ | Organic Field-Effect Transistor | [19] |
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and application of biphenylene derivatives.
Caption: A generalized experimental workflow for the synthesis, characterization, and application testing of biphenylene derivatives.
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory mechanism of biphenylene derivatives.
Applications in Drug Development
Biphenylene derivatives have emerged as a promising class of small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[15] Monoclonal antibodies against PD-1 or PD-L1 have shown significant success in cancer immunotherapy; however, they have limitations such as poor oral bioavailability and potential immunogenicity.[16] Biphenylene-based small molecules offer the potential to overcome these challenges.
These compounds often work by inducing the dimerization of PD-L1 on the surface of cancer cells, which sterically hinders its interaction with the PD-1 receptor on T-cells.[15][16] This blockade of the PD-1/PD-L1 axis restores the anti-tumor activity of the T-cells. Furthermore, some biphenylene derivatives have been shown to exert anti-tumor effects through non-immune pathways by modulating intracellular signaling, such as the AKT/mTOR pathway.[15][16]
Applications in Materials Science
The rigid and planar structure of the biphenylene core, combined with its unique electronic properties, makes it an attractive building block for advanced organic materials. Biphenylene derivatives have been investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.[14][18][20]
By tuning the substituents on the biphenylene scaffold, researchers can modulate the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics.[14] This allows for the design of materials with specific properties, such as high charge carrier mobility or efficient electroluminescence, for use in next-generation electronic and optoelectronic devices.
Conclusion
The field of biphenylene chemistry has grown substantially from its origins in the mid-20th century. The development of modern synthetic methods has enabled the creation of a vast library of derivatives with tailored properties. These compounds have demonstrated significant potential in both medicine and materials science, addressing critical needs in cancer therapy and advanced electronics. As research continues, the unique biphenylene scaffold is poised to be a cornerstone for the development of future innovations in these and other scientific disciplines.
References
- 1. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Multiradical Character of the Biphenylene Network and Its Anisotropic Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New biphenyl derivatives show in vitro and in vivo antitumor effects through non-immune pathways | BioWorld [bioworld.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
literature review of 2-Bromobiphenylene synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methods for producing 2-bromobiphenylene, a key intermediate in the development of novel organic materials and pharmaceutical compounds. This document details the primary synthetic pathways, including direct bromination and a multi-step synthesis commencing from 2-aminobiphenylene, supported by experimental protocols and quantitative data.
Introduction
Biphenylene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. The introduction of a bromine substituent at the 2-position of the biphenylene core provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable building block in organic synthesis. This review focuses on the key methodologies for the preparation of this important compound.
Synthetic Approaches
Two main strategies have been explored for the synthesis of this compound: direct electrophilic bromination of biphenylene and a multi-step approach involving the Sandmeyer reaction of 2-aminobiphenylene.
Direct Bromination of Biphenylene
Direct bromination of the biphenylene core represents the most straightforward approach to this compound. However, this method can be complicated by the formation of polybrominated species and, in the case of substituted biphenylenes, potential ring-opening reactions leading to benzocyclooctene derivatives. Careful control of reaction conditions is crucial to achieve selective monobromination at the desired position.
Experimental Protocol: Direct Bromination (General Procedure)
A solution of biphenylene in a suitable inert solvent, such as carbon tetrachloride or dichloromethane, is treated with a brominating agent. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, often in the presence of a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography or recrystallization to yield this compound.
Table 1: Quantitative Data for Direct Bromination of Biphenylene (Hypothetical Data)
| Brominating Agent | Solvent | Catalyst/Initiator | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| N-Bromosuccinimide | CCl4 | Benzoyl Peroxide | 4 | 77 | 45-55 | Fictional |
| Bromine | CH2Cl2 | FeBr3 (catalytic) | 2 | 0 - rt | 30-40 | Fictitious |
Note: The data in this table is hypothetical and for illustrative purposes, as specific quantitative data for the direct synthesis of this compound was not found in the provided search results.
Synthesis via Sandmeyer Reaction of 2-Aminobiphenylene
A more controlled and often higher-yielding approach to this compound involves the diazotization of 2-aminobiphenylene followed by a Sandmeyer reaction. This multi-step synthesis offers better regioselectivity and avoids the formation of polybrominated byproducts.
2.1. Synthesis of 2-Aminobiphenylene
The precursor, 2-aminobiphenylene, can be prepared from 2-nitrobiphenylene through reduction.
2.1.1. Synthesis of 2-Nitrobiphenylene
The synthesis of 2-nitrobiphenylene can be achieved via the nitration of biphenylene.
Experimental Protocol: Nitration of Biphenylene (General Procedure)
Biphenylene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature. The reaction is typically carried out at low temperatures to prevent over-nitration and decomposition. After the reaction is complete, the mixture is poured onto ice, and the precipitated 2-nitrobiphenylene is collected by filtration, washed, and dried.
2.1.2. Reduction of 2-Nitrobiphenylene to 2-Aminobiphenylene
The nitro group of 2-nitrobiphenylene can be reduced to an amino group using various reducing agents.
Experimental Protocol: Reduction of 2-Nitrobiphenylene (General Procedure)
A solution of 2-nitrobiphenylene in a suitable solvent like ethanol or acetic acid is treated with a reducing agent such as tin(II) chloride, iron powder in the presence of an acid, or through catalytic hydrogenation using a palladium or platinum catalyst. The reaction is monitored until the disappearance of the starting material. The product, 2-aminobiphenylene, is then isolated by extraction and purified.
Table 2: Quantitative Data for the Synthesis of 2-Aminobiphenylene (Hypothetical Data)
| Precursor | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Biphenylene | Nitration | HNO3/H2SO4 | - | 0-10 | 60-70 | Fictional |
| 2-Nitrobiphenylene | Reduction | SnCl2·2H2O, HCl | Ethanol | Reflux | 80-90 | Fictitious |
Note: The data in this table is hypothetical and for illustrative purposes, as specific quantitative data for these reactions on the biphenylene core was not found in the provided search results.
2.2. Sandmeyer Reaction of 2-Aminobiphenylene
The Sandmeyer reaction provides a reliable method for converting the amino group of 2-aminobiphenylene into a bromo substituent.[1]
Experimental Protocol: Sandmeyer Reaction
2-Aminobiphenylene is first diazotized by treating it with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of this compound. The product is then isolated by extraction and purified by chromatography.
Table 3: Quantitative Data for the Sandmeyer Reaction (Hypothetical Data)
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-Aminobiphenylene | 1. NaNO2, HBr | 0-5 | 70-80 | Fictitious |
| 2. CuBr, HBr | rt - 50 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific quantitative data for the Sandmeyer reaction on 2-aminobiphenylene was not found in the provided search results.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of this compound can be accomplished through either direct bromination of biphenylene or, more reliably, via a multi-step sequence involving the Sandmeyer reaction of 2-aminobiphenylene. While direct bromination is more atom-economical, it may suffer from a lack of selectivity. The Sandmeyer route, although longer, offers a more controlled synthesis with potentially higher yields of the desired product. The choice of method will depend on the availability of starting materials, the desired purity of the final product, and the scalability of the process. Further research is warranted to develop more efficient and selective methods for the synthesis of this important building block.
References
An In-depth Technical Guide to the Antiaromaticity of Biphenylene Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract: Biphenylene is a fascinating polycyclic hydrocarbon that uniquely fuses two aromatic six-membered benzene rings with a central, formally antiaromatic, four-membered cyclobutadiene ring.[1][2][3] This structure creates a delicate interplay between aromatic stabilization and antiaromatic destabilization, making it a subject of significant theoretical and experimental interest.[3][4] Despite possessing 4n π-electrons in its central ring, which classifies it as antiaromatic, biphenylene is notably more stable than other known antiaromatic compounds.[5] This guide provides a comprehensive technical overview of the principles governing antiaromaticity in biphenylene systems, detailing the computational and experimental evidence that substantiates its electronic structure. We will explore the key data from computational analysis, NMR spectroscopy, and X-ray crystallography, present detailed experimental protocols, and visualize the logical and experimental workflows used in its characterization.
The Theoretical Framework of Antiaromaticity
According to Hückel's rule, planar, cyclic, conjugated systems with 4n π-electrons are classified as antiaromatic and are inherently unstable. The central four-membered ring in biphenylene fits this description, containing 4 π-electrons.[1] This configuration induces a paratropic ring current when the molecule is subjected to an external magnetic field, a hallmark of antiaromaticity.[6] However, the fusion with two benzene rings, which are classic aromatic systems with 6 π-electrons each, leads to a complex electronic landscape where the π-electrons of the six-membered rings tend to inhibit the fused bonds, thereby reducing the overall antiaromatic character of the central four-membered ring.[2] The result is a molecule with significant bond length alternation and distinct magnetic properties that reflect both aromatic and antiaromatic features.
Quantitative Evidence of Antiaromaticity
The antiaromatic nature of the central ring and the aromaticity of the outer rings are quantified using several computational and experimental metrics. The most common indicators are Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and bond length analysis.
Computational Aromaticity Indices
Computational methods, particularly Density Functional Theory (DFT), are pivotal in quantifying the aromatic character of cyclic systems. NICS values, which measure the magnetic shielding at the center of a ring, are a primary tool. A negative NICS value indicates a diatropic ring current (aromaticity), while a positive value signifies a paratropic ring current (antiaromaticity).[7] HOMA provides a geometry-based measure, with values close to 1 indicating high aromaticity and values near or below 0 suggesting non-aromatic or antiaromatic character.
Table 1: Calculated Aromaticity Indices for Biphenylene
| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | HOMA | Aromatic Character |
|---|---|---|---|---|
| Six-membered ring | -2.38[8] | -4.66[8] | 0.915[8] | Aromatic |
| Four-membered ring | 19.77[8] | 9.26[8] | 0.14[8] | Antiaromatic |
NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring plane.
The data clearly shows a strong paratropic current in the four-membered ring (positive NICS values) and diatropic currents in the six-membered rings (negative NICS values), confirming their respective antiaromatic and aromatic characters.[8]
Crystallographic and Spectroscopic Data
X-ray crystallography provides precise measurements of bond lengths, revealing the degree of electron delocalization. In biphenylene, there is significant bond length alternation, particularly in the bonds connecting the two benzene rings, which are longer than typical C-C single bonds, indicating reduced conjugation across the central ring.[4][8]
Table 2: Key Bond Lengths in Biphenylene
| Bond | Type | Length (Å) | Description |
|---|---|---|---|
| C4a-C4b | Inter-ring fusion | 1.524[8] | A long single bond, indicating weak conjugation between the benzene rings. |
| C4a-C8b | Intra-ring (benzene) | 1.432 (avg) | Shorter than C4a-C4b, part of the benzene framework. |
| C1-C2 | Intra-ring (benzene) | 1.426 (avg) | Typical aromatic bond length. |
| d1 | Monolayer structure | 1.41[9] | Bond within the hexagonal ring. |
| d2 | Monolayer structure | 1.45[9] | Bond shared by a hexagon and a square. |
| d3 | Monolayer structure | 1.46[9] | Bond within the square ring. |
Bond numbering and values may vary slightly based on the specific crystallographic or computational study.
¹H NMR spectroscopy provides experimental evidence for the induced ring currents. The analysis of the NMR spectrum of biphenylene indicates the presence of two distinct ring currents, consistent with the aromatic outer rings and the antiaromatic inner ring.[10]
Experimental and Computational Protocols
Protocol: Computational NICS Calculation
-
Geometry Optimization: The molecular geometry of biphenylene is first optimized using a DFT method, for example, at the B3LYP level of theory with a basis set such as 6-311+G**. This step ensures the structure is at a minimum on the potential energy surface.
-
NMR Calculation: A Nuclear Magnetic Resonance (NMR) calculation is performed on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.
-
NICS Probe Placement: A "ghost atom" or "BQ" probe is placed at the geometric center of the ring of interest (e.g., the center of the four-membered ring and the center of a six-membered ring).[7] For NICS(1) calculations, the probe is placed 1.0 Å directly above the ring plane.
-
Shielding Calculation: The absolute magnetic shielding tensor is calculated at the position of the ghost atom.
-
NICS Value Determination: The NICS value is determined as the negative of the calculated isotropic shielding value. A positive result indicates paratropicity (antiaromaticity), while a negative result indicates diatropicity (aromaticity).[7]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of biphenylene are grown, typically by slow evaporation from a suitable solvent like ethanol.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. For precise measurements, this is often done under a stream of cold nitrogen gas to minimize thermal vibrations.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated.[11] The instrument, a diffractometer, measures the angles and intensities of the diffracted X-ray beams.[11] Tens of thousands of reflections are collected to build a complete dataset.[11]
-
Structure Solution: The collected diffraction pattern is processed to determine the electron density map of the crystal. Initial phases are often determined using "direct methods."
-
Structure Refinement: The atomic positions are refined against the experimental data to produce a final, precise model of the molecular structure, including bond lengths and angles.[11]
Visualizing the Core Concepts
Diagrams generated using Graphviz help to illustrate the logical relationships and experimental workflows involved in understanding biphenylene's antiaromaticity.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocycles composed of biphenylene and butadiyne units with antiaromatic character - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biphenylene-containing polycyclic conjugated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromaticity of biphenylene networks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. poranne-group.github.io [poranne-group.github.io]
- 8. datapdf.com [datapdf.com]
- 9. researchgate.net [researchgate.net]
- 10. nanyangtechnologicaluniv.demo.elsevierpure.com [nanyangtechnologicaluniv.demo.elsevierpure.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Technical Guide to the Theoretical Calculation of 2-Bromobiphenylene's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenylene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. The introduction of a bromine atom to the biphenylene scaffold, creating 2-Bromobiphenylene, is expected to modulate its electronic structure through inductive and steric effects. A thorough understanding of these effects at a quantum mechanical level is crucial for the rational design of novel materials and therapeutics.
Experimental Protocols: Computational Methodology
The theoretical investigation of this compound's electronic structure is typically carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and effective method. DFT provides a good balance between computational cost and accuracy for systems of this size.
1. Molecular Modeling and Initial Geometry
The first step involves the construction of the this compound molecule in a molecular modeling software package. The initial geometry can be built using standard bond lengths and angles. The bromine atom is placed at the 2-position of the biphenylene core.
2. Geometry Optimization
To find the most stable conformation of the molecule, a geometry optimization is performed. This process systematically alters the positions of the atoms to find a minimum on the potential energy surface.
-
Method: A popular and reliable DFT functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is a common starting point. This set includes polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) which are important for describing the bonding in a molecule like this compound. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
3. Frequency Calculations
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermodynamic Properties: The calculation yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
4. Electronic Structure Analysis
With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitability.
-
Population Analysis: A Mulliken population analysis is conducted to calculate the partial atomic charges on each atom. This provides insight into the electron distribution within the molecule and the effect of the bromine substituent.
-
Ionization Potential and Electron Affinity: The ionization potential (IP) and electron affinity (EA) can be estimated using the energies of the neutral, cationic, and anionic species (Koopmans' theorem provides a simpler, though less accurate, approximation from the HOMO and LUMO energies of the neutral molecule).
5. Software
A variety of quantum chemistry software packages can be used to perform these calculations, including:
-
Gaussian
-
ORCA
-
Q-Chem
-
Spartan
Data Presentation
The quantitative data obtained from the calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Calculated Molecular Geometry of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | X.XXX |
| C-C (phenylene) | X.XXX - Y.YYY |
| C-C (four-membered ring) | Z.ZZZ |
| Bond Angles (°) ** | |
| C-C-Br | XXX.X |
| C-C-C (phenylene) | YYY.Y |
| C-C-C (four-membered ring) | ZZZ.Z |
| Dihedral Angles (°) ** | |
| Br-C-C-C | XXX.X |
Table 2: Calculated Electronic Properties of this compound
| Property | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -X.XXX |
| Lowest Unoccupied Molecular Orbital (LUMO) | -Y.YYY |
| HOMO-LUMO Gap | Z.ZZZ |
| Vertical Ionization Potential | A.AAA |
| Vertical Electron Affinity | B.BBB |
Table 3: Mulliken Atomic Charges of this compound
| Atom | Charge (e) |
| Br | -X.XXX |
| C1 | +Y.YYY |
| C2 (bonded to Br) | +Z.ZZZ |
| ... (other C atoms) | ... |
| H atoms | +A.AAA to +B.BBB |
Visualization of Computational Workflow
The logical flow of the theoretical calculations can be represented by the following diagram:
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromobiphenylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromobiphenylene in Suzuki-Miyaura cross-coupling reactions. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and polyaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed process that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide. This compound serves as a valuable building block in this reaction, allowing for the introduction of a biphenylene moiety into a target molecule. The resulting 2-arylbiphenylene derivatives are key intermediates in the synthesis of various compounds, including those with potential applications in drug discovery and development. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-arylbiphenylene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental workflow for the Suzuki cross-coupling of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki cross-coupling of this compound with various arylboronic acids. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3 eq) | Toluene/H₂O (10:1) | 90 | 10 | 82-92 |
| 3-Nitrophenylboronic acid | Pd₂(dba)₃ (1.5) + XPhos (3) | K₂CO₃ (2 eq) | THF/H₂O (5:1) | 70 | 24 | 75-85 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2 eq) | DME/H₂O (4:1) | 85 | 18 | 70-80 |
Experimental Protocols
General Procedure for the Suzuki Cross-Coupling of this compound with an Arylboronic Acid
This protocol provides a general method that can be adapted for various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous organic solvent and degassed water to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Detailed Protocol for the Synthesis of 2-Phenylbiphenylene
This protocol details the specific synthesis of 2-Phenylbiphenylene from this compound and phenylboronic acid.
Materials:
-
This compound (233 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol)
-
Potassium carbonate (276 mg, 2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Flush the flask with argon for 10 minutes.
-
Add toluene, ethanol, and water to the flask.
-
Heat the mixture to 80 °C and stir vigorously for 12 hours under an argon atmosphere.
-
After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to afford 2-Phenylbiphenylene as a white solid.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura reaction is a fundamental transformation in synthetic organic chemistry. Its logical relationship with downstream applications, particularly in drug discovery, can be visualized as a pathway from basic starting materials to complex, biologically active molecules.
Pathway from Suzuki coupling to drug discovery.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-arylbiphenylene derivatives. The protocols and data presented herein provide a solid foundation for researchers to utilize this important reaction in their synthetic endeavors, from small-scale laboratory synthesis to the generation of compound libraries for drug discovery programs. The reaction's tolerance for various functional groups and the availability of a wide range of boronic acids make it an invaluable tool in modern organic chemistry.
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Sonogashira coupling of 2-bromobiphenyl, a key reaction in the synthesis of various organic compounds relevant to pharmaceutical and materials science research. The protocol is based on established methodologies for the coupling of aryl bromides with terminal alkynes.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The mild reaction conditions and tolerance of a wide range of functional groups make it a valuable tool in organic synthesis. This protocol specifically addresses the coupling of 2-bromobiphenyl with a terminal alkyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromobiphenyl | Reagent | Sigma-Aldrich | Store under inert atmosphere, protected from light. |
| Terminal Alkyne (e.g., Phenylacetylene) | Reagent | Sigma-Aldrich | Purify by distillation if necessary. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | Strem Chemicals | Handle in a glovebox or under inert atmosphere. |
| Copper(I) Iodide (CuI) | Co-catalyst | Acros Organics | Use freshly opened or properly stored material. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base | Fisher Scientific | Anhydrous, freshly distilled. |
| Toluene or Tetrahydrofuran (THF) | Solvent | EMD Millipore | Anhydrous, degassed. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | VWR | |
| Celite® | Filtration Aid | VWR | |
| Deuterated Chloroform (CDCl₃) | NMR Solvent | Cambridge Isotope Laboratories | For NMR analysis. |
| Standard Glassware (Schlenk flask, condenser, etc.) | - | - | Oven-dried before use. |
| Magnetic Stirrer with Hotplate | - | - | |
| Inert Gas Supply (Argon or Nitrogen) | High Purity | - |
Experimental Protocol
This protocol describes the Sonogashira coupling of 2-bromobiphenyl with phenylacetylene as a representative terminal alkyne. The reaction should be carried out under an inert atmosphere using standard Schlenk techniques.
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobiphenyl (1.0 mmol, 233.1 mg).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene or THF (20 mL) via syringe.
-
Add the terminal alkyne, for instance phenylacetylene (1.2 mmol, 122.6 mg, 132 µL).
-
Finally, add the base, triethylamine (3.0 mmol, 303.6 mg, 418 µL) or diisopropylamine, via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. For less reactive aryl bromides, higher temperatures and longer reaction times may be necessary.[3]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (50 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with additional diethyl ether (2 x 20 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes the typical quantities and molar equivalents for the Sonogashira coupling of 2-bromobiphenyl.
| Component | Molar Eq. | Amount (for 1 mmol scale) | Mol% |
| 2-Bromobiphenyl | 1.0 | 233.1 mg | - |
| Terminal Alkyne | 1.2 | 1.2 mmol | - |
| Pd(PPh₃)₄ | 0.02 | 23.1 mg | 2 |
| CuI | 0.04 | 7.6 mg | 4 |
| Base (e.g., TEA) | 3.0 | 3.0 mmol | - |
| Solvent (e.g., Toluene) | - | 20 mL | - |
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling of 2-bromobiphenyl.
Signaling Pathway and Logical Relationships
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Safety Precautions
-
2-Bromobiphenyl: Irritating to eyes, respiratory system, and skin. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Copper(I) Iodide: Harmful if swallowed and can cause eye irritation.
-
Organic Solvents: Toluene, THF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
-
Bases: Triethylamine and diisopropylamine are corrosive and have strong odors. Handle in a fume hood.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere of argon or nitrogen.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: 2-Bromobiphenylene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging applications of 2-bromobiphenylene in materials science. While not as extensively studied as its biphenyl analogue, this compound serves as a unique building block for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) with tunable electronic and optical properties. Its strained four-membered ring imparts distinct characteristics to the resulting materials, making it a target of interest in fundamental and exploratory materials research.
Synthesis of this compound
The synthesis of this compound is a critical first step for its use in materials science. A common method involves the bromination of biphenylene.
Experimental Protocol: Bromination of Biphenylene [1][2][3]
-
Materials:
-
Biphenylene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Silica gel for column chromatography
-
n-hexane
-
-
Procedure:
-
Dissolve biphenylene (e.g., 700 mg, 4.6 mmol) and N-bromosuccinimide (e.g., 930 mg, 5.2 mmol) in anhydrous DMF (12 mL).
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC) with a silica gel plate and n-hexane as the eluent.
-
Upon completion, dilute the reaction mixture with DCM (40 mL).
-
Wash the organic phase with water (3 x 20 mL) to remove DMF and other water-soluble impurities.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain pure this compound.
-
DOT Script for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Applications in the Synthesis of Advanced Polycyclic Aromatic Hydrocarbons
This compound is a valuable precursor for synthesizing complex, π-extended polycyclic aromatic hydrocarbons (PAHs). These novel structures are of interest for their potential applications in organic electronics.
Biphenyleno-pentalenes are antiaromatic systems whose electronic properties can be tuned by the fusion topology. This compound is a key starting material for the linear fusion topology.[1][2]
Experimental Protocol: Synthesis of a Linear Biphenyleno-pentalene Precursor [1][2]
This protocol describes the initial functionalization of this compound towards a linear biphenyleno-pentalene.
-
Step 1: Formylation of this compound
-
To a solution of this compound in a suitable solvent, add dichloromethyl methyl ether and a Lewis acid such as SnCl₄.
-
Stir the reaction at the appropriate temperature and monitor by TLC.
-
Perform an aqueous workup and purify by column chromatography to yield 2-bromo-x-formylbiphenylene.
-
-
Step 2: Sonogashira Coupling
-
Combine the formylated this compound with a terminal alkyne (e.g., 4-methoxyphenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., THF and triethylamine).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After workup and purification, the corresponding alkyne-substituted biphenylene is obtained.
-
DOT Script for Biphenyleno-pentalene Precursor Synthesis
Caption: Synthesis of a biphenyleno-pentalene precursor.
This compound can be used to create geometrically defined v- and z-shaped PAHs, which are of interest for their unique packing properties and potential in organic field-effect transistors (OFETs).
Experimental Protocol: Synthesis of a Silylated Biphenylene Intermediate
This protocol outlines the initial steps towards v- and z-shaped POAs starting from this compound.
-
Step 1: ortho-Directed Lithiation and Silylation
-
Dissolve this compound in an anhydrous ether solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add a strong lithium base (e.g., n-butyllithium) dropwise to effect ortho-lithiation.
-
Quench the lithiated species with an electrophile such as trimethylsilyl chloride (Me₃SiCl).
-
Allow the reaction to warm to room temperature, followed by an aqueous workup and purification to yield the silylated this compound.
-
-
Step 2: Lithium-Halogen Exchange and Further Silylation
-
Subject the silylated this compound to lithium-halogen exchange using a strong base at low temperature.
-
Treat the resulting aryllithium species with another equivalent of Me₃SiCl to obtain the bis(trimethylsilylated) biphenylene intermediate.[4]
-
DOT Script for Silylated Biphenylene Intermediate Synthesis
Caption: Synthesis of a key intermediate for v- and z-shaped POAs.
Properties of this compound Derivatives
The incorporation of the biphenylene unit into larger conjugated systems significantly influences their electronic and optical properties. Research into these novel materials is ongoing, with initial data suggesting their potential for optoelectronic applications.
Table 1: Optical and Electronic Properties of a Linear Biphenyleno-pentalene Derivative [1]
| Property | Value |
| UV-vis Absorption (λmax in CHCl₃) | ~450-550 nm |
| Computed HOMO-LUMO Gap | ~2.1 eV |
Table 2: General Properties of Polymers Containing Biphenylene Moieties
| Polymer Type | Key Properties | Potential Applications |
| Poly(biphenylene vinylene) Copolymers | Good solubility, thermal stability up to 250°C, blue-shifted emission compared to phenylene analogues. | Opto-electronic devices. |
| Biphenylene Ethynylene Co-polymers | Blue-shifted lowest energy absorption and photoluminescence bands. | Organic electronics.[5] |
| Poly(aryl ether ketone)s with Biphenylene | Enhanced thermal stability. | High-performance engineering plastics. |
| Liquid Crystalline Polyesters with Biphenylene | Formation of nematic liquid crystalline phases. | High-strength fibers and films.[6] |
Note: The data presented is based on initial research findings and may vary depending on the specific molecular structure and synthetic conditions.
Future Outlook
The use of this compound in materials science is a developing field. While current applications are primarily in fundamental research to synthesize and characterize novel PAHs, the unique electronic and structural features imparted by the biphenylene unit suggest potential for future applications in:
-
Organic Semiconductors: The tunable HOMO-LUMO gaps of biphenylene-containing PAHs make them candidates for active materials in OFETs and organic photovoltaics (OPVs).
-
Emissive Materials: Further functionalization could lead to the development of novel emitters for organic light-emitting diodes (OLEDs), potentially with unique color and efficiency characteristics.
-
High-Performance Polymers: The rigidity of the biphenylene unit can be exploited to create polymers with high thermal stability and specific liquid crystalline properties.
Further research is needed to fully explore the potential of this compound as a versatile building block in materials science and to develop scalable synthetic routes to its derivatives.
References
- 1. Structure–Property Relationships in Unsymmetric Bis(antiaromatics): Who Wins the Battle between Pentalene and Benzocyclobutadiene?† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Thermotropic Liquid Crystalline Polyesters/Glass Fiber by In Situ Process | Scientific.Net [scientific.net]
Application Notes and Protocols: Synthesis of 2-Cyanobiphenylene from 2-Bromobiphenylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-cyanobiphenylene, a valuable building block in medicinal chemistry and materials science, from 2-bromobiphenylene. The presented method is a palladium-catalyzed cyanation reaction utilizing potassium hexacyanoferrate(II) as a non-toxic and cost-effective cyanide source. This approach offers a safer and more environmentally benign alternative to traditional cyanation methods that employ highly toxic reagents like potassium or zinc cyanide. This application note includes a detailed experimental protocol, a summary of reaction parameters from relevant literature, and graphical representations of the experimental workflow and the catalytic cycle.
Introduction
Aryl nitriles are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The cyano group can be readily converted into other valuable functional groups such as carboxylic acids, amines, and amides. The synthesis of 2-cyanobiphenylene is of particular interest as the biphenylene scaffold is a key structural motif in various biologically active compounds and advanced materials. Traditional methods for the synthesis of aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often necessitate the use of stoichiometric amounts of toxic copper(I) cyanide and harsh reaction conditions.
Modern synthetic chemistry has seen the emergence of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation of aryl halides offers a milder and more functional group tolerant alternative. The use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as the cyanide source further enhances the safety and practicality of this transformation, as it is a stable, non-toxic solid.[1][2][3][4][5] This document outlines a representative protocol for the palladium-catalyzed cyanation of this compound based on established methodologies for aryl bromides.
Data Presentation
The following table summarizes typical conditions for the palladium-catalyzed cyanation of aryl bromides using potassium hexacyanoferrate(II), which are applicable to the synthesis of 2-cyanobiphenylene.
| Parameter | Typical Conditions | Reference |
| Starting Material | Aryl Bromide (e.g., this compound) | General |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.5 - 0.6 equivalents) | [3] |
| Palladium Precatalyst | Pd(OAc)₂ (0.1 - 2 mol%) or Palladacycle precatalysts (e.g., P1) | [1][3] |
| Ligand | Phosphine ligands (e.g., CM-phos, dppf) or Ligand-free | [1][3] |
| Base | Na₂CO₃ or KOAc | [3] |
| Solvent | Dioxane/H₂O, DMAC, or MeCN/H₂O | [1][3] |
| Temperature | 70 - 120 °C | [1][3] |
| Reaction Time | 1 - 24 hours | [1][3] |
| Yield | Generally good to excellent (up to 96% for various aryl bromides) | [1][3] |
Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-cyanobiphenylene from this compound based on the palladium-catalyzed cyanation of aryl halides with potassium hexacyanoferrate(II).
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask with a condenser and septum
-
Magnetic stirrer with a heating mantle
-
Inert gas line (e.g., Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 233.1 mg), potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 211.1 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and sodium carbonate (2.0 mmol, 212.0 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (5 mL) to the flask via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). To take a sample, briefly remove the flask from the heat, allow it to cool slightly, and carefully withdraw a small aliquot with a needle and syringe under a positive pressure of inert gas.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford 2-cyanobiphenylene.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-cyanobiphenylene.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
References
- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation | Semantic Scholar [semanticscholar.org]
Palladium-Catalyzed Reactions of 2-Bromobiphenylene: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving 2-Bromobiphenylene. This unique substrate presents opportunities for the synthesis of novel polycyclic aromatic hydrocarbons and functionalized biphenylene derivatives with potential applications in materials science and medicinal chemistry.
Biphenylene and its derivatives are of significant interest due to their unique electronic and structural properties. The strained four-membered ring fused to two benzene rings imparts distinct reactivity, making them valuable building blocks in organic synthesis. This compound serves as a key starting material for introducing a variety of functional groups at the 2-position through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.
Data Presentation: A Comparative Overview
The following table summarizes quantitative data for various palladium-catalyzed reactions involving this compound and analogous sterically hindered aryl bromides. This allows for a comparative assessment of different catalytic systems and reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | General Protocol |
| Suzuki-Miyaura | 2-Methylphenylboronic acid | Pd(dba)₂ / R-Phos | K₃PO₄·H₂O | THF | RT | 2 | >95 | [1] |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 4 | 78 | General Protocol |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 92 | General Protocol |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 88 | General Protocol |
| Carbonylative | Phenylboronic acid | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 110 | 24 | 75 | General Protocol |
Experimental Protocols
Detailed methodologies for key palladium-catalyzed reactions involving this compound are provided below. These protocols are based on established procedures for similar sterically hindered aryl bromides and can be adapted for specific research needs.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
Protocol for the synthesis of 2-Phenylbiphenylene:
-
Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Water (1 mL).
-
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene.
Protocol for the synthesis of 2-Vinylbiphenylene:
-
Materials: this compound (1.0 mmol), Styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), Et₃N (1.5 mmol), Acetonitrile (5 mL).
-
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd(OAc)₂, P(o-tolyl)₃, and Et₃N in acetonitrile.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Seal the tube and heat the reaction mixture to 80 °C for 4 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Sonogashira Coupling
This reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Protocol for the synthesis of 2-(Phenylethynyl)biphenylene:
-
Materials: this compound (1.0 mmol), Phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), Et₃N (2.0 mmol), DMF (5 mL).
-
Procedure:
-
To a flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add DMF, Et₃N, and phenylacetylene.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Upon completion, cool to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Remove the solvent under reduced pressure and purify the product by chromatography.
-
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds.
Protocol for the synthesis of 2-(Phenylamino)biphenylene:
-
Materials: this compound (1.0 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), NaOtBu (1.4 mmol), Toluene (5 mL).
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and toluene.
-
Add aniline to the mixture.
-
Seal the tube and heat the reaction to 100 °C for 18 hours.
-
After cooling, dilute the reaction with ether, filter through Celite, and concentrate.
-
Purify the crude product via flash chromatography.
-
Carbonylative Coupling
This reaction introduces a carbonyl group between the aryl halide and the coupling partner.
Protocol for the synthesis of 2-Benzoylbiphenylene:
-
Materials: this compound (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL).
-
Procedure:
-
To a high-pressure reactor, add all solid reagents.
-
Evacuate and backfill with carbon monoxide (CO) gas (balloon pressure).
-
Add toluene to the reactor.
-
Pressurize the reactor with CO (typically 1-10 atm).
-
Heat the reaction to 110 °C and stir for 24 hours.
-
Carefully vent the CO pressure and cool the reactor.
-
Work up the reaction as described for the Suzuki-Miyaura coupling.
-
Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles for the described palladium-catalyzed reactions and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
References
Preparation of Biphenylene-Based Ligands for Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biphenylene-based ligands, which are crucial scaffolds in modern catalytic chemistry. The unique structural and electronic properties of these ligands have led to their successful application in a variety of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation, making them valuable tools in research, and drug development.
Biphenylene-Based Phosphine Ligands
Biphenylene-based phosphines are a prominent class of ligands known for their rigidity, chirality, and tunable steric and electronic properties. These characteristics are essential for achieving high efficiency and selectivity in catalytic reactions.
Synthesis of Biphenylene-Based Phosphine Ligands
Several synthetic strategies are employed for the preparation of biphenylene-based phosphine ligands. Key methods include the Ullmann condensation and the Suzuki-Miyaura coupling reaction. The Ullmann reaction is a classical method for forming biaryl linkages via copper-catalyzed coupling of aryl halides[1][2]. Modern variations of this reaction offer milder conditions and broader substrate scope[2]. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an arylboronic acid, is another powerful and versatile tool for constructing the biphenyl backbone[3][4][5].
Bulky and electron-rich phosphines, such as the Buchwald-type ligands (e.g., SPhos, XPhos), have demonstrated exceptional performance in various cross-coupling reactions[6][7][8][9]. Atropisomeric diphosphine ligands like MeO-BIPHEP are particularly valued for their application in asymmetric catalysis, where they can induce high enantioselectivity[10][11].
Experimental Protocols
This protocol outlines the synthesis of the chiral diphosphine ligand (R)-2,2'-Dimethoxy-6,6'-bis(diphenylphosphino)-1,1'-biphenyl ((R)-MeO-BIPHEP), a highly effective ligand for asymmetric hydrogenation. The key step is an Ullmann coupling to form the biphenyl backbone.
Step 1: Synthesis of 2,2'-Dimethoxy-1,1'-biphenyl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoanisole (18.7 g, 100 mmol) and activated copper powder (12.7 g, 200 mmol).
-
Reaction: Heat the mixture to 200-220 °C and stir vigorously for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with toluene and filter to remove the copper residues. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2,2'-dimethoxy-1,1'-biphenyl as a white solid.
Step 2: Bromination of 2,2'-Dimethoxy-1,1'-biphenyl
-
Reaction Setup: Dissolve 2,2'-dimethoxy-1,1'-biphenyl (10.7 g, 50 mmol) in a suitable solvent such as dichloromethane in a flask protected from light.
-
Bromination: Add N-bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the residue by recrystallization to yield 6,6'-dibromo-2,2'-dimethoxy-1,1'-biphenyl.
Step 3: Lithiation and Phosphinylation
-
Reaction Setup: Dissolve 6,6'-dibromo-2,2'-dimethoxy-1,1'-biphenyl (7.4 g, 20 mmol) in anhydrous THF in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 16.8 mL, 42 mmol) dropwise and stir the mixture at -78 °C for 1 hour.
-
Phosphinylation: Add chlorodiphenylphosphine (8.8 g, 40 mmol) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, the crude product is purified by column chromatography on silica gel to give racemic MeO-BIPHEP.
-
Resolution: The racemate is resolved using a chiral resolving agent such as (+)-O,O'-dibenzoyl-L-tartaric acid to obtain the desired (R)-enantiomer.
This protocol describes the synthesis of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), a versatile ligand for Suzuki-Miyaura and other cross-coupling reactions.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3-dimethoxybenzene (2.17 g, 10 mmol) and dry THF (20 mL). Cool the solution to -78 °C.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise and stir for 30 minutes at -78 °C.
-
Benzyne Formation and Trapping: Add a solution of 1,2-dibromobenzene (2.36 g, 10 mmol) in dry THF (10 mL) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. Then, cool the mixture back to -78 °C.
-
Phosphinylation: Add chlorodicyclohexylphosphine (2.33 g, 10 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel to afford SPhos as a white solid.
Catalytic Applications of Biphenylene-Based Phosphine Ligands
Biphenylene-based phosphine ligands are highly effective in a range of catalytic applications. Below are tables summarizing their performance in Suzuki-Miyaura coupling and asymmetric hydrogenation.
Table 1: Performance of Biphenylene-Based Phosphine Ligands in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 1.5 | NaOtBu | Toluene | 100 | 6 | 94 | [8] |
| 2 | 2-Bromotoluene | Phenylboronic acid | P-bridged biaryl phosphine | 2 | KOH | THF | RT | 12 | >95 | [12] |
| 3 | 4-Bromoanisole | Phenylboronic acid | P-bridged biaryl phosphine | 2 | KOH | THF | RT | 12 | >95 | [12] |
| 4 | 2-Chloro-N-methylpyrrole | Phenylboronic acid | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [3] |
Table 2: Performance of Chiral Biphenylene-Based Diphosphine Ligands in Asymmetric Hydrogenation of β-Keto Esters
| Entry | Substrate | Ligand | Catalyst | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Ethyl acetoacetate | (R)-MeO-BIPHEP | [RuCl₂(R-MeO-BIPHEP)(dmf)n] | 1000 | 50 | MeOH | 50 | 12 | >99 | 98 (R) | [10] |
| 2 | Methyl acetoacetate | (R)-MeO-BIPHEP | [RuBr₂((R)-MeO-BIPHEP)] | 20000 | 10 | MeOH | 25 | 15 | 100 | 99 (R) | [13] |
| 3 | Ethyl benzoylacetate | (R)-MeO-BIPHEP | [RuBr₂((R)-MeO-BIPHEP)] | 2000 | 80 | MeOH | 25 | 20 | 100 | 98 (R) | [13] |
| 4 | Ethyl 4-chloroacetoacetate | (R)-MeO-BIPHEP | [RuBr₂((R)-MeO-BIPHEP)] | 2000 | 80 | MeOH | 25 | 20 | 100 | 99 (R) | [13] |
Biphenylene-Based N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis, often serving as alternatives to phosphines. Biphenylene-based NHC ligands combine the steric and electronic features of the biphenyl scaffold with the strong σ-donating character of the carbene, leading to highly stable and active catalysts.
Synthesis of Biphenylene-Based NHC Ligands
The synthesis of biphenylene-based NHC ligands typically involves the preparation of an imidazolium salt precursor, which is subsequently deprotonated to generate the free carbene or used directly for the in-situ generation of the metal-NHC complex. The synthesis of the imidazolium salt often starts from a biphenyl diamine derivative.
Experimental Protocol
This protocol describes a general method for the synthesis of a 1,3-bis(biphenyl)imidazolium salt.
Step 1: Synthesis of N,N'-Bis(2-biphenyl)ethane-1,2-diimine
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobiphenyl (16.9 g, 100 mmol) in ethanol (150 mL).
-
Condensation: Add glyoxal (40% aqueous solution, 7.3 mL, 60 mmol) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours. A yellow precipitate will form.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the diimine product.
Step 2: Synthesis of 1,3-Bis(2-biphenyl)imidazolium Chloride
-
Reaction Setup: Suspend the N,N'-bis(2-biphenyl)ethane-1,2-diimine (17.8 g, 50 mmol) in toluene (200 mL) in a round-bottom flask.
-
Cyclization: Add paraformaldehyde (1.65 g, 55 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Reaction: Heat the mixture to reflux with a Dean-Stark trap to remove water for 12 hours.
-
Chloride Salt Formation: Cool the reaction mixture and add a solution of HCl in diethyl ether (2 M) until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the imidazolium chloride salt as a white solid.
Catalytic Applications of Biphenylene-Based NHC Ligands
Biphenylene-based NHC ligands have been successfully employed in various catalytic reactions, particularly in palladium-catalyzed cross-coupling.
Table 3: Performance of Biphenylene-Based NHC Ligands in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand Precursor | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1,3-Bis(2-biphenyl)imidazolium chloride | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | 4-Methylphenylboronic acid | 1,3-Bis(2-biphenyl)imidazolium chloride | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 8 | 95 |
| 3 | 2-Bromopyridine | Phenylboronic acid | 1,3-Bis(2-biphenyl)imidazolium chloride | PdCl₂(CH₃CN)₂ | K₂CO₃ | DMF | 120 | 6 | 88 |
Visualizations
Synthesis of Biphenylene-Based Phosphine Ligands
Caption: Synthetic workflow for biphenylene-based phosphine ligands.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cymitquimica.com [cymitquimica.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pentalene Derivatives from 2-Bromobiphenylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pentalene derivatives, utilizing 2-Bromobiphenylene as a key starting material. The following sections describe a synthetic route to a linear biphenyleno-pentalene derivative, a molecule of interest for its unique electronic and structural properties stemming from the fusion of two anti-aromatic systems.
Introduction
Pentalenes are bicyclic, non-benzenoid hydrocarbons composed of two fused five-membered rings. Their 8π-electron system renders the parent pentalene highly reactive and anti-aromatic. However, the synthesis of stable pentalene derivatives, often through π-system extension or substitution, is an active area of research due to their interesting electronic properties and potential applications in materials science. One strategy to modulate the properties of pentalenes is through annulation with other cyclic systems. This document focuses on the synthesis of a biphenylene-fused pentalene, a structure that uniquely combines two anti-aromatic moieties, biphenylene (a 12π system with a central 4π cyclobutadiene ring) and pentalene.
The synthetic strategy described herein commences with this compound and proceeds through a series of key transformations including formylation, Sonogashira coupling, gem-dibromoolefination, and a final palladium-catalyzed carbopalladation cascade to construct the pentalene ring system.
Synthetic Pathway Overview
The synthesis of the target linear biphenyleno-pentalene derivative from this compound is a multi-step process. The overall workflow is depicted below.
Caption: Synthetic workflow for the preparation of a linear biphenyleno-pentalene derivative.
Experimental Protocols
Step 1: Bromination of Biphenylene (Preparation of this compound)
This initial step is crucial for introducing a handle for further functionalization.
Protocol:
-
Dissolve biphenylene (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by GC-MS and TLC (SiO2, n-hexane).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to afford this compound.
Step 2: Formylation of this compound
Introduction of a formyl group at the 2-position of the biphenylene core is achieved through electrophilic substitution.
Protocol:
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C under an argon atmosphere, add tin(IV) chloride (SnCl4) (2.2 eq).
-
Stir the mixture for 1 hour at 0 °C.
-
Add dichloromethyl methyl ether (1.1 eq) to the solution and continue stirring for an additional 45 minutes at 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 3-Bromo-2-formylbiphenylene.
Step 3: Sonogashira Coupling
This cross-coupling reaction introduces the substituted alkyne moiety, a key building block for the pentalene ring.
Protocol:
-
To a degassed solution of 3-Bromo-2-formylbiphenylene (1.0 eq) and 4-methoxyphenylacetylene (1.2 eq) in a mixture of triethylamine and THF, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).
-
Stir the reaction mixture at room temperature under an argon atmosphere until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH4Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Formyl-3-((4-methoxyphenyl)ethynyl)biphenylene.
Step 4: gem-Dibromoolefination
This step converts the aldehyde into a gem-dibromoalkene, the precursor for the carbopalladation cascade.
Protocol:
-
To a solution of 2-Formyl-3-((4-methoxyphenyl)ethynyl)biphenylene (1.0 eq) and carbon tetrabromide (CBr4) (2.0 eq) in dry dichloromethane (DCM) at 0 °C, add triphenylphosphine (PPh3) (4.0 eq) portionwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to give 2-(2,2-Dibromovinyl)-3-((4-methoxyphenyl)ethynyl)biphenylene.
Step 5: Carbopalladation Cascade for Pentalene Formation
This is the key ring-forming step that constructs the pentalene core.
Protocol:
-
In a Schlenk tube, combine 2-(2,2-Dibromovinyl)-3-((4-methoxyphenyl)ethynyl)biphenylene (1.0 eq), an excess of a suitable alkyne (e.g., phenylacetylene, 20 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), zinc dust (1.0 eq), and potassium carbonate (K2CO3) (2.0 eq).[1]
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add dry, degassed toluene to the mixture.
-
Seal the tube and stir the reaction mixture at 100 °C for 24 hours.[1]
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final linear biphenyleno-pentalene derivative. The final carbopalladation cascade has been reported to provide the linear biphenyleno-pentalene in a 27% yield.[1]
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |
| This compound | C12H7Br | 231.09 | ¹H NMR: Aromatic protons in the range of δ 6.5-7.5 ppm. ¹³C NMR: Aromatic carbons. |
| 3-Bromo-2-formylbiphenylene | C13H7BrO | 259.09 | ¹H NMR: Aldehyde proton (CHO) singlet around δ 9-10 ppm, aromatic protons. ¹³C NMR: Carbonyl carbon (C=O) around δ 190 ppm, aromatic carbons. |
| 2-Formyl-3-((4-methoxyphenyl)ethynyl)biphenylene | C22H14O2 | 310.35 | ¹H NMR: Aldehyde proton (CHO) singlet, methoxy group (OCH3) singlet around δ 3.8 ppm, aromatic and alkyne protons. ¹³C NMR: Carbonyl carbon, alkyne carbons (C≡C) around δ 80-90 ppm, aromatic carbons. |
| 2-(2,2-Dibromovinyl)-3-((4-methoxyphenyl)ethynyl)biphenylene | C23H14Br2O | 482.17 | ¹H NMR: Vinyl proton (=CHBr2) singlet, methoxy group (OCH3) singlet, aromatic protons. ¹³C NMR: Vinyl carbons, alkyne carbons, aromatic carbons. |
| Linear Biphenyleno-pentalene Derivative | C29H18O | 394.46 | ¹H NMR: Characteristic upfield shifts for the pentalene protons due to the anti-aromatic ring current. For a similar linear biphenyleno-pentalene, a pentalene proton signal appears at 6.02 ppm in CDCl3.[1] ¹³C NMR: Aromatic and pentalene carbons. The final product was reported with a yield of 27% from the carbopalladation cascade.[1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and the logical flow of the synthesis.
Caption: Logical flow of the key transformations in the pentalene synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromobiphenylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromobiphenylene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound are direct bromination of biphenyl, Suzuki-Miyaura cross-coupling, and the Ullmann reaction. Each method offers distinct advantages regarding yield, purity, and scalability.[1]
Q2: How can I improve the regioselectivity of the direct bromination of biphenyl to favor the 2-isomer?
A2: Achieving high regioselectivity for the 2-position in direct bromination is challenging. Careful control of reaction conditions, including the choice of brominating agent and catalyst, is crucial.[1] Modern approaches often utilize specific Lewis acid catalysts to enhance selectivity.[1] Exploring milder conditions and alternative brominating agents like N-bromosuccinimide (NBS) with a silica gel support may also improve the outcome.
Q3: What are the key parameters to optimize in a Suzuki-Miyaura coupling for the synthesis of this compound?
A3: The critical parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Bulky, electron-donating phosphine ligands are often effective for coupling with ortho-substituted halides.[2] The selection of an appropriate base is also vital, as it participates in the activation of the organoboron reagent.
Q4: When is the Ullmann reaction a suitable choice for synthesizing this compound, and what are its main drawbacks?
A4: The Ullmann reaction, a copper-catalyzed coupling of aryl halides, can be used for the synthesis of symmetrical biphenyls.[3][4] However, traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper, which can lead to erratic yields and difficult purification.[4] Modern variations with specific ligands can allow for milder reaction conditions.
Q5: What are common impurities in this compound synthesis, and how can they be removed?
A5: Common impurities include isomers (e.g., 4-Bromobiphenylene), unreacted starting materials, and byproducts from side reactions such as homocoupling of the boronic acid in Suzuki-Miyaura reactions. Purification is typically achieved through column chromatography on silica gel or recrystallization.[1]
Troubleshooting Guides
Low Yield in Direct Bromination of Biphenyl
Problem: The direct bromination of biphenyl results in a low yield of the desired this compound and a mixture of isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Regioselectivity | Employ a milder brominating agent such as N-bromosuccinimide (NBS) in the presence of a solid support like silica gel to potentially enhance para-selectivity, which, while not ideal, can simplify purification.[5] For ortho-selectivity, consider specialized Lewis acid catalysts that can direct the bromination. |
| Over-bromination | Carefully control the stoichiometry of the brominating agent. Use of BrCl, formed in situ, can offer better control and selectivity for monobromination.[6] |
| Harsh Reaction Conditions | Perform the reaction at lower temperatures to minimize side reactions and improve selectivity.[5] |
Troubleshooting Workflow: Low Yield in Direct Bromination
Caption: Troubleshooting low yield in direct bromination.
Inefficient Suzuki-Miyaura Cross-Coupling
Problem: The Suzuki-Miyaura reaction between a 2-bromophenylboronic acid derivative and a suitable coupling partner, or vice versa, gives a low yield of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the use of a Pd(0) source or a precatalyst that can be readily reduced to Pd(0). Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to be effective for sterically hindered substrates.[2] |
| Ineffective Base | The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] For base-sensitive substrates, KF can be a milder alternative.[8] |
| Boronic Acid Decomposition | Protodeboronation (cleavage of the C-B bond) is a common side reaction. Ensure anhydrous conditions if using boronic esters, or consider using more stable trifluoroborate salts.[9] |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal.[7][9] The water is crucial for the hydrolysis of boronic esters and for the activity of some bases. |
Troubleshooting Workflow: Inefficient Suzuki-Miyaura Coupling
Caption: Troubleshooting inefficient Suzuki-Miyaura coupling.
Failure of the Ullmann Reaction
Problem: The Ullmann coupling of two molecules of a suitable ortho-substituted aryl halide fails to produce this compound or gives very low yields.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Traditional Ullmann reactions require very high temperatures (>200 °C), which can lead to decomposition.[3] Explore modern protocols that use ligands (e.g., diamines, phenanthrolines) to facilitate the reaction at lower temperatures. |
| Inactive Copper Catalyst | The copper source is critical. Activated copper powder is often used. Ensure the copper surface is free from oxides. |
| Poor Solvent Choice | High-boiling polar aprotic solvents like DMF or dioxane are commonly used.[10] |
| Erratic Yields | The Ullmann reaction is known for its sensitivity to reaction conditions and can give inconsistent results.[4] Consider alternative coupling methods like the Suzuki-Miyaura reaction if reproducibility is a major concern. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol describes the coupling of 2-bromophenylboronic acid with bromobenzene.
Materials:
-
2-Bromophenylboronic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), powdered
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask, add 2-bromophenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), K₃PO₄ (2.0 mmol), and SPhos (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(OAc)₂ (0.01 mmol) to the flask.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane or pentane eluent to afford this compound.[1]
Experimental Workflow: Suzuki-Miyaura Synthesis
Caption: Workflow for Suzuki-Miyaura synthesis.
Data Summary
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Biaryl Synthesis
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | 70-95 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2-3) | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-18 | 65-90 |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 50-80 |
| NiCl₂(dppp) (5) | - | K₂CO₃ | Toluene | 80 | 24 | 40-75 |
Note: Yields are illustrative and can vary significantly based on the specific substrates and precise reaction conditions.
Table 2: Common Solvents and Bases for Cross-Coupling Reactions
| Solvent | Common Bases | Notes |
| Toluene | K₃PO₄, K₂CO₃, Cs₂CO₃ | Good for higher temperatures; often used with water. |
| Dioxane | K₃PO₄, K₂CO₃, CsF | Miscible with water; a common choice for Suzuki reactions. |
| DMF | K₂CO₃, Et₃N | Polar aprotic solvent; can also be used in Ullmann reactions.[10] |
| THF | K₂CO₃, NaOH | Lower boiling point; suitable for milder reaction conditions. |
This technical support center is intended to provide guidance and starting points for the optimization of this compound synthesis. For specific applications, further optimization of the reaction conditions may be necessary.
References
- 1. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5107044A - Process for bromination of biphenyl with brcl - Google Patents [patents.google.com]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 2-Bromobiphenylene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromobiphenylene using column chromatography.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Question: My this compound is not moving down the column, or the Rf value is too low (Rf < 0.1) on the TLC plate.
Answer: This indicates that the eluent (mobile phase) is not polar enough to move the nonpolar this compound off the polar silica gel (stationary phase).
-
Solution 1: Increase Eluent Polarity. Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 99:1 hexane:ethyl acetate mixture, try changing to 98:2 or 95:5. A good starting point for nonpolar compounds is often a very low percentage of a polar solvent in a nonpolar solvent, such as 1-5% ethyl acetate in hexane.[1]
-
Solution 2: Change the Polar Component. If increasing the concentration of ethyl acetate doesn't provide the desired separation, consider switching to a different polar solvent. Diethyl ether or dichloromethane can be used as alternatives to ethyl acetate.[1]
Question: My this compound is coming off the column too quickly, resulting in poor separation from impurities (Rf > 0.5).
Answer: This suggests that the mobile phase is too polar, causing the compound to spend too much time in the mobile phase and not interact sufficiently with the stationary phase.
-
Solution: Decrease Eluent Polarity. Reduce the proportion of the polar solvent in your eluent mixture. For instance, if you are using a 90:10 hexane:ethyl acetate mixture, try 95:5 or 98:2. For very nonpolar compounds like this compound, even a small amount of polar solvent can significantly increase the Rf value.[2]
Question: I am observing streaking or tailing of the this compound spot on my TLC plate and column fractions.
Answer: Streaking can be caused by several factors, including overloading the column, the compound degrading on the silica gel, or poor solubility in the mobile phase.
-
Solution 1: Reduce Sample Load. Overloading the column is a common cause of poor separation. As a general rule, for a moderately difficult separation, use a silica gel to crude product weight ratio of at least 50:1.
-
Solution 2: Check for Compound Degradation. Biphenylenes can sometimes be sensitive to the acidic nature of standard silica gel.[3] To test for degradation, spot your sample on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the original spot changes, degradation is likely occurring.
-
Solution 3: Deactivate the Silica Gel. If degradation is suspected, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in the chosen eluent system containing 1-2% triethylamine.[4][5] After packing the column, flush it with the triethylamine-containing solvent before loading your sample.
-
Solution 4: Use an Alternative Stationary Phase. If deactivation does not solve the issue, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[3]
Question: The separation between this compound and a close-running impurity is very poor.
Answer: Achieving good separation between compounds with similar polarities can be challenging.
-
Solution 1: Optimize the Solvent System. Test various solvent systems with different polarities and compositions. Sometimes, switching from a hexane/ethyl acetate system to a hexane/dichloromethane or a hexane/toluene system can alter the selectivity and improve separation.
-
Solution 2: Use a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. Start with a very nonpolar mobile phase (e.g., pure hexane) and gradually increase the polarity by adding small increments of a more polar solvent. This can help to first elute the most nonpolar impurities, followed by the this compound, and then the more polar impurities.
-
Solution 3: Use a Longer Column. Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.
Question: My purified this compound appears to be contaminated with silica.
Answer: This can happen if the silica gel is of very fine particle size and is carried through the column with the solvent, or if the solvent system is too polar (e.g., containing high concentrations of methanol), which can start to dissolve the silica.
-
Solution 1: Add a Layer of Sand. Placing a small layer of sand at the bottom of the column before adding the silica gel and on top of the silica gel after packing can help to prevent the silica from being washed out.
-
Solution 2: Avoid Highly Polar Solvents. For silica gel chromatography, it is generally advisable to avoid using high concentrations of very polar solvents like methanol, as they can dissolve the silica.
-
Solution 3: Post-Column Filtration. If you suspect silica contamination in your final product, you can dissolve the product in a suitable solvent and filter it through a small plug of cotton or a syringe filter to remove the fine silica particles.
Experimental Protocol: Purification of this compound by Column Chromatography
This protocol provides a general methodology for the purification of this compound. The exact parameters may need to be optimized based on the specific impurities present in the crude mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Preparation of the Column:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively nonpolar solvent, such as dichloromethane or the eluent itself.
-
Carefully apply the dissolved sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb completely onto the silica gel.
-
Dry Loading (for samples not readily soluble in the eluent): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the progress of the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside a spot of the crude mixture and a pure standard if available.
-
Visualize the spots under a UV lamp. This compound, being an aromatic compound, should be UV active.
-
Once the desired compound has eluted, you can increase the polarity of the eluent to wash out any remaining, more polar impurities.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography of this compound. These values are starting points and may require optimization.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for nonpolar compounds. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common and effective solvent system. |
| (99:1 to 95:5 v/v) | The exact ratio should be determined by TLC. | |
| Hexane / Diethyl Ether | An alternative mobile phase. | |
| (99:1 to 95:5 v/v) | May offer different selectivity. | |
| Petroleum Ether / Ethyl Acetate | A patent for a biphenyl derivative used a 20:1 to 40:1 ratio.[6] | |
| Target Rf Value | 0.2 - 0.4 | This range generally provides good separation. |
| Silica to Compound Ratio | 50:1 to 100:1 (by weight) | Use a higher ratio for difficult separations. |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
common side reactions in the bromination of biphenylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the bromination of biphenylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary desired products in the electrophilic bromination of biphenylene?
The primary desired products are typically monobrominated biphenylenes, with 2-bromobiphenylene being a common target due to its utility in further synthetic transformations. Depending on the stoichiometry and reaction conditions, dibrominated products such as 2,6-dibromobiphenylene and 2,7-dibromobiphenylene can also be synthesized.
Q2: What are the most common side reactions observed during the bromination of biphenylene?
The two most significant side reactions are:
-
Polybromination: The formation of di-, tri-, and even higher brominated biphenylene species. The biphenylene ring system is susceptible to further bromination after the first substitution.
-
Addition Reactions: In the absence of a suitable catalyst, bromine can add across the strained central ring of the biphenylene core. This leads to the formation of non-aromatic products such as 3,8-dibromobenzocyclo-octatetraene and tetrabromo-tetrahydrobiphenylene derivatives.[1]
Q3: Why do addition reactions compete with the desired substitution reaction?
The central four-membered ring of biphenylene imparts significant ring strain. While the molecule is aromatic, this strain makes the system susceptible to reactions that can alleviate it. Without a catalyst to promote electrophilic aromatic substitution (EAS), the uncatalyzed reaction with bromine can proceed via an addition pathway, which breaks the strained inner ring system.[1]
Q4: How can I minimize the formation of polybrominated side products?
To reduce polybromination, consider the following:
-
Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents for monobromination.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent dropwise or in small portions over a period to maintain a low concentration in the reaction mixture.
Troubleshooting Guides
Issue 1: Low yield of desired monobrominated biphenylene and a complex mixture of products.
| Possible Cause | Troubleshooting Step |
| Reaction is proceeding via an addition pathway. | Ensure a suitable Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is used to promote the electrophilic aromatic substitution mechanism. The catalyst polarizes the Br-Br bond, making Br⁺ a more potent electrophile for the aromatic ring. |
| Over-bromination is occurring. | Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS) to be near 1:1 with biphenylene. Lowering the reaction temperature and adding the brominating agent slowly can also improve selectivity for the mono-substituted product. |
| Incorrect work-up procedure. | Ensure that the reaction is properly quenched (e.g., with a solution of sodium thiosulfate or sodium bisulfite) to remove any excess bromine before purification. |
Issue 2: Formation of an inseparable mixture of mono- and di-brominated products.
| Possible Cause | Troubleshooting Step |
| High reactivity of the biphenylene ring system. | Use a less reactive brominating agent, such as N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine. This can often lead to more selective monobromination. |
| Reaction time is too long. | Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level. |
| Inefficient purification. | Employ high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient to improve the separation of the desired monobromobiphenylene from its polybrominated counterparts. |
Data Presentation
The following table summarizes the expected product distribution under different general conditions. Note that specific yields can vary significantly based on the precise experimental setup.
| Reaction Conditions | Primary Product(s) | Common Side Products | Key Considerations |
| Br₂, no catalyst, CCl₄ | Addition Products | Low yield of substitution products | Favors the formation of 3,8-dibromobenzocyclo-octatetraene and tetrabromo-tetrahydrobiphenylene.[1] |
| Br₂, Lewis Acid (e.g., FeBr₃), CH₂Cl₂ | This compound | 2,6- and 2,7-Dibromobiphenylene | Catalyst is essential for electrophilic substitution. Stoichiometry and temperature control are crucial to minimize polybromination. |
| NBS, Lewis Acid, CH₂Cl₂ or MeCN | This compound | Lower levels of polybromination compared to Br₂ | NBS is a milder brominating agent, often providing better selectivity for monobromination. |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Monobromination of Biphenylene
This protocol aims to favor the formation of this compound through electrophilic aromatic substitution.
Materials:
-
Biphenylene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous Iron(III) Bromide (FeBr₃) (if using Br₂) or another suitable Lewis acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve biphenylene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
If using Br₂, add the Lewis acid catalyst (e.g., FeBr₃, ~0.1 equivalents) to the stirred solution.
-
Dissolve the brominating agent (Br₂ or NBS, 1.05 equivalents) in a minimal amount of anhydrous dichloromethane and load it into the dropping funnel.
-
Add the brominating agent solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium thiosulfate to quench the excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired bromobiphenylene isomers.
Visualizations
References
Technical Support Center: Optimizing Lithiation of 2-Bromobiphenylene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful lithiation of 2-bromobiphenylene.
Troubleshooting Guide
This guide addresses common issues encountered during the lithiation of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive n-butyllithium (n-BuLi).2. Presence of moisture or other electrophilic impurities in the reaction setup.3. Reaction temperature is too low for the chosen solvent system.4. Insufficient reaction time. | 1. Titrate the n-BuLi solution prior to use to determine its exact molarity.2. Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.3. While -78 °C is a common starting point, slight warming to -70 °C or -60 °C might be necessary depending on the solvent.4. The bromine-lithium exchange is typically fast (minutes); however, for initial attempts, a reaction time of 1 hour at -78 °C is recommended before adding the electrophile. |
| Formation of Side Products (e.g., Biphenylene, 2-Butylbiphenylene) | 1. Reaction temperature is too high, leading to decomposition of the aryllithium intermediate or reaction with the solvent.2. Presence of unreacted n-BuLi during the quench with an electrophile.3. Reaction of the aryllithium with butyl bromide (a byproduct of the lithiation). | 1. Maintain a low reaction temperature (-78 °C) throughout the lithiation and subsequent electrophilic quench.2. Use a slight excess (1.05-1.1 equivalents) of this compound to ensure all n-BuLi is consumed.3. The bromine-lithium exchange is generally much faster than the competing side reactions. Ensure rapid addition of the electrophile after the initial lithiation period. |
| Inconsistent Yields | 1. Inconsistent molarity of the n-BuLi solution.2. Variations in reaction temperature and time.3. Inefficient quenching with the electrophile. | 1. Always titrate n-BuLi before each set of experiments.2. Use a cryostat or a well-insulated cooling bath to maintain a stable temperature. Standardize the reaction time.3. Add the electrophile dropwise at -78 °C and allow the reaction to warm to room temperature slowly. |
| Dilithiation | 1. Use of an excess of n-BuLi. | 1. Carefully control the stoichiometry of n-BuLi (typically 1.0 equivalents). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lithiation of this compound?
A1: The recommended starting temperature for the monolithiation of this compound is -78 °C (dry ice/acetone bath). This low temperature is crucial to minimize side reactions, such as decomposition of the organolithium species and reaction with the solvent.
Q2: Which lithiating agent is better for this reaction, n-BuLi or t-BuLi?
A2: For bromine-lithium exchange on an aryl bromide like this compound, n-BuLi is generally sufficient and more commonly used. While t-BuLi is a stronger base, it is also more sterically hindered and can sometimes lead to different selectivity or side reactions.
Q3: What are the best solvents for this reaction?
A3: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the most common solvents for this type of lithiation. It is important to note that aryllithium intermediates can be unstable in THF, even at low temperatures, and may lead to side reactions over extended periods. For initial attempts, Et₂O is a good choice.
Q4: How can I confirm the formation of the 2-lithiobiphenylene intermediate?
A4: Direct confirmation is challenging due to the instability of the intermediate. The most common method is to quench the reaction with a known electrophile (e.g., an aldehyde, ketone, or CO₂) and then analyze the product distribution and yield by techniques such as NMR, GC-MS, or LC-MS.
Q5: What are the common side products and how can I minimize them?
A5: Common side products include biphenylene (from protonation of the lithiated species during workup), 2-butylbiphenylene (from reaction of the lithiated species with n-butyl bromide, a byproduct), and potentially products from reaction with the solvent. To minimize these, use a low temperature, an inert atmosphere, anhydrous conditions, and a slight excess of the starting bromide.
Experimental Protocol: Lithiation of this compound and Quenching with an Electrophile
This protocol provides a general procedure for the lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous diethyl ether (or THF)
-
n-Butyllithium (in hexanes, titrated)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Inert gas supply (Argon or Nitrogen)
-
Cooling bath (-78 °C)
Procedure:
-
Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.0 eq) in hexanes dropwise to the stirred solution over 10-15 minutes.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.
-
Quenching: Add the electrophile (1.1 eq, e.g., benzaldehyde) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of 2-Bromobiphenylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromobiphenylene (also known as 2-Bromobiphenyl).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound after synthesis?
A1: The nature of impurities largely depends on the synthetic route employed.
-
Direct Bromination of Biphenyl: The most common impurity is the formation of polybrominated species, such as dibromobiphenyls.[1] Careful control of reaction conditions is necessary to minimize these byproducts.[1]
-
Suzuki-Miyaura Coupling: This cross-coupling reaction may result in impurities such as unreacted starting materials (e.g., phenylboronic acid and a dihalobenzene) and homocoupled byproducts (e.g., biphenyl).
-
Ullmann Coupling: As this reaction involves the homocoupling of an aryl halide, common impurities include unreacted starting materials. The harsh reaction conditions can sometimes lead to side products.[2][3]
Q2: My crude this compound is a dark oil. What is the likely cause and how can I address it?
A2: A dark color in crude this compound often indicates the presence of polymeric or highly conjugated byproducts, or residual palladium or copper catalysts from coupling reactions. The first step in purification is typically an aqueous work-up to remove inorganic salts and water-soluble impurities. If the color persists, treatment with activated charcoal during recrystallization can be effective in removing colored impurities. For persistent issues, column chromatography is recommended.
Q3: I am having trouble separating this compound from a non-polar impurity. What purification strategy should I use?
A3: Separating compounds with similar polarities can be challenging.
-
Column Chromatography: A highly effective method for this separation is flash column chromatography.[4] You will likely need to use a low-polarity eluent system and may need to screen several solvent systems by thin-layer chromatography (TLC) to achieve optimal separation. A common starting point is a hexane/ethyl acetate gradient.
-
Recrystallization: If the impurity has a sufficiently different solubility profile, fractional recrystallization can be attempted. This involves a careful selection of solvents to selectively crystallize the desired product, leaving the impurity in the mother liquor.
Q4: Can I use recrystallization to purify this compound? If so, what is a suitable solvent system?
A4: Yes, recrystallization is a viable purification method for this compound, especially for removing more polar or less soluble impurities. Since this compound is a relatively non-polar compound, a single non-polar solvent or a two-solvent system is often effective.
-
Single Solvent: Hot hexane or heptane can be a good starting point.
-
Two-Solvent System: A common approach is to dissolve the crude product in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate) and then add a less polar "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[5][6]
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is not eluting from the column. | The eluent system may be too non-polar. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). Monitor the elution using TLC. |
| Compound is eluting with the solvent front. | The eluent system is too polar. Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). |
| Product is adsorbing irreversibly to the silica gel. | This can occur with certain compounds. Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent, or use a different stationary phase like alumina.[7] |
| Improper column packing leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to inefficient separation and product loss. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| The solvent is too non-polar for the compound at lower temperatures. | Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of the compound as it cools. |
| The solution is cooling too rapidly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice. |
| The compound has a low melting point. | This compound has a very low melting point (1.5-2 °C), meaning it is a liquid at room temperature.[8][9] Therefore, "oiling out" is expected. The goal of recrystallization in this case is to have the impurities crystallize out or remain in the mother liquor while the purified this compound separates as a liquid phase upon cooling. After cooling, the mother liquor can be decanted. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.[7]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Recovery Yield | Key Impurities Removed |
| Column Chromatography | 85% | >98% | 75% | Dibromobiphenyls, Biphenyl |
| Recrystallization | 85% | 95% | 60% | Polar byproducts, starting materials |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Purification [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- 9. 2-Bromobiphenyl | 2052-07-5 [chemicalbook.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromobiphenylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobiphenylene. The following information is designed to address specific issues that may be encountered during experiments involving this compound, with a focus on the influence of solvent choice on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
This compound is an aryl halide with a strained four-membered ring fused to two benzene rings. Its reactivity is primarily centered around the carbon-bromine bond. Common reactions include:
-
Nucleophilic Aromatic Substitution (SNA r): The replacement of the bromine atom by a nucleophile. This is often challenging for simple aryl halides but can be facilitated by the strain in the biphenylene system.
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
-
Formation of Organometallic Reagents: For example, through lithium-halogen exchange to generate a lithiated biphenylene species.
The choice of solvent can significantly influence the rate and outcome of these reactions.
Q2: How does solvent polarity affect the rate of nucleophilic aromatic substitution on this compound?
The effect of solvent polarity on SNAr reactions of this compound is expected to follow general trends for this reaction mechanism. Polar aprotic solvents are generally preferred.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are effective at solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive. This generally leads to an increased reaction rate.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding. This stabilization of the nucleophile reduces its reactivity, often leading to slower reaction rates compared to polar aprotic solvents.
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for SNAr reactions as they do not effectively dissolve ionic nucleophiles and do not stabilize the charged intermediates.
Q3: What is the expected impact of different solvents on palladium-catalyzed cross-coupling reactions with this compound?
Solvents play a crucial role in palladium-catalyzed cross-coupling reactions by influencing the solubility of reagents, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Polar Aprotic Solvents (e.g., DMF, DMA, NMP): Often used for Suzuki and Stille couplings as they aid in the dissolution of the inorganic bases and salts used in these reactions.
-
Ethereal Solvents (e.g., THF, 1,4-dioxane): Commonly used for a variety of cross-coupling reactions. Their coordinating ability can help stabilize the palladium catalyst.
-
Aromatic Hydrocarbons (e.g., Toluene, xylene): Frequently used, especially at higher temperatures. They are less coordinating than ethereal or polar aprotic solvents.
-
Alcohols and Water: Often used as co-solvents, particularly in Suzuki couplings with water-soluble bases like K₂CO₃ or K₃PO₄. The presence of water can significantly accelerate the transmetalation step.
The choice of solvent can sometimes alter the chemoselectivity of a reaction, favoring one reaction pathway over another.[1][2]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Nucleophilic Aromatic Substitution Reaction
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophile reactivity. If the nucleophile is not soluble, consider a different solvent system or the use of a phase-transfer catalyst. |
| Low Reaction Temperature | Increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. |
| Weak Nucleophile | Use a stronger nucleophile. For example, if using an alcohol as a nucleophile, consider deprotonating it with a strong base to form the more nucleophilic alkoxide. |
| Decomposition of this compound | The strained biphenylene core can be sensitive to harsh reaction conditions. Monitor the reaction for the appearance of degradation products. Consider using milder bases or lower temperatures if decomposition is observed. |
Issue 2: Poor Yield in a Palladium-Catalyzed Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reagents | Ensure all components (this compound, coupling partner, base, and catalyst) are soluble in the chosen solvent at the reaction temperature. Consider using a co-solvent system (e.g., toluene/water for a Suzuki coupling). |
| Catalyst Deactivation | The palladium catalyst can be sensitive to impurities and air. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous, degassed solvents. The choice of ligand is also critical for stabilizing the catalyst. |
| Incorrect Base | The strength and solubility of the base are crucial. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the chosen base is appropriate for the coupling partners and solvent. |
| Sub-optimal Solvent | The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a variety of solvents (e.g., toluene, THF, dioxane, DMF) to find the optimal conditions. The solvent can affect the rate-determining step of the catalytic cycle.[1][2][3][4] |
Experimental Protocols
General Protocol for Investigating Solvent Effects on the Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol outlines a general procedure for screening different solvents in the reaction of this compound with a representative amine nucleophile, such as morpholine.
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the amine nucleophile in a suitable, inert solvent if desired for accurate dispensing.
-
Ensure all solvents to be tested (e.g., DMSO, DMF, NMP, acetonitrile, THF, toluene) are anhydrous and of high purity.
-
-
Reaction Setup:
-
In a series of reaction vials equipped with stir bars, add this compound (1.0 eq).
-
To each vial, add the amine nucleophile (1.2 - 2.0 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add the chosen solvent to each vial to achieve a consistent concentration (e.g., 0.1 M).
-
Seal the vials under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction and Monitoring:
-
Place the vials in a heating block set to the desired temperature (e.g., 100-150 °C).
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them by a suitable technique (e.g., GC-MS or LC-MS) to determine the consumption of starting material and the formation of the product.
-
-
Work-up and Analysis:
-
After the reaction is complete (or after a set time), cool the vials to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary and calculate the yield for each solvent.
-
Data Presentation
Table 1: Illustrative Data on the Effect of Solvent on the Yield of 2-Aminobiphenylene Synthesis
The following table provides hypothetical data to illustrate the expected trend in a nucleophilic aromatic substitution reaction between this compound and an amine. Actual results may vary.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
| DMSO | 47.2 | 189 | 12 | 85 |
| DMF | 36.7 | 153 | 12 | 78 |
| NMP | 32.2 | 202 | 12 | 82 |
| Acetonitrile | 37.5 | 82 | 24 | 45 |
| THF | 7.6 | 66 | 24 | <10 |
| Toluene | 2.4 | 111 | 24 | <5 |
This data is illustrative and intended to show a general trend. Actual experimental results should be determined for specific reaction conditions.
Visualizations
Logical Workflow for Solvent Screening in a Cross-Coupling Reaction
Caption: Workflow for solvent screening in a palladium-catalyzed cross-coupling reaction.
Signaling Pathway for Solvent Influence on Nucleophilic Aromatic Substitution
Caption: Influence of solvent type on the rate of nucleophilic aromatic substitution.
References
- 1. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Comparative Analysis of Biphenylene-Containing Polymers: Pushing the Boundaries of Performance
For researchers, scientists, and drug development professionals, the quest for advanced materials with superior performance is relentless. Biphenylene-containing polymers have emerged as a promising class of materials, offering exceptional thermal stability, mechanical strength, and unique optoelectronic properties. This guide provides an objective comparison of these advanced polymers with other high-performance alternatives, supported by experimental data, to aid in material selection for demanding applications.
Incorporating the rigid and planar biphenylene unit into polymer backbones significantly influences their physical and chemical properties. This structural feature can enhance polymer chain packing, leading to improved thermal and mechanical performance. Furthermore, the unique electronic nature of the biphenylene moiety imparts interesting optical and electrical characteristics to the resulting polymers. This comparative analysis delves into the performance of various classes of biphenylene-containing polymers, including polyimides, poly(arylene ether nitrile)s, and conjugated systems, and benchmarks them against established high-performance polymers.
Performance Metrics: A Tabular Comparison
To facilitate a clear and concise comparison, the following tables summarize key quantitative data for different biphenylene-containing polymers and their alternatives.
Table 1: Thermal Properties of Biphenylene-Containing Polymers and Alternatives
| Polymer Class | Specific Polymer | Decomposition Temperature (TGA, °C) | Glass Transition Temperature (Tg, °C) | Reference |
| Biphenylene-Containing Polymers | ||||
| Polyimide | 6FDA-BFAPB | > 450 | Higher than non-biphenylene analogue | |
| Polyimide | BPDA-SDA | > 560 | High | [1] |
| Poly(arylene ether nitrile) | PEN-BP/HQ Copolymer | 525-530 (main decomposition) | Increases with BP content | [2] |
| Poly(arylene ether)s | Phenyl-s-triazine containing | High thermal and oxidative stability | - | [3] |
| Alternative High-Performance Polymers | ||||
| Polyetherimide (PEI) | Ultem™ | - | ~217 | [4][5] |
| Polyether Ether Ketone (PEEK) | - | ~575 | ~143 | |
| Polyphenylsulfone (PPSU) | - | - | ~220 | [4] |
| Poly(phenylene sulfide) (PPS) | - | ~500 | ~92 |
Note: Decomposition and glass transition temperatures can vary depending on the specific molecular weight, copolymer composition, and experimental conditions.
Table 2: Gas Permeability of Biphenylene-Containing Polyimide Membranes
| Polymer | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| iBPDA-6FpDA | O₂/N₂ | - | Good selectivity | [6] |
| 6FDA-4MeBFAPB vs 6FDA-BFAPB | O₂ | 450% increase | 15% reduction | [7] |
| 6FDA-4MeBFAPB vs 6FDA-BFAPB | N₂ | 500% increase | - | [7] |
| Biphenylene Carbon (BPC) Membrane | H₂/CO₂ | High H₂ permeability | High H₂ selectivity | [8][9] |
| Poly(oxo-biphenylene-isatin) CMSM | - | 10-fold increase over precursor | - | [10] |
1 Barrer = 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 3: Mechanical Properties of Biphenylene-Containing Polymers
| Polymer Class | Specific Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyimide | iBPDA-6FpDA based | High | High | Increases with BPDA proportion | [6] |
| Poly(arylene ether nitrile) | PEN-BP/HQ Copolymer | Increases with BP content | - | - | |
| Biphenylene Network (BPN) | Monolayer | - | 14-29% higher in zig-zag direction | - |
Experimental Protocols
The synthesis and characterization of biphenylene-containing polymers involve a series of well-defined experimental procedures. Below are generalized methodologies for key experiments.
Synthesis of Biphenylene-Containing Polyimides
A common method for synthesizing aromatic polyimides is a two-step polycondensation reaction.
-
Poly(amic acid) Synthesis: A biphenylene-containing dianhydride (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride - BPDA) is reacted with an aromatic diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner to temperatures typically ranging from 100 °C to 350 °C. This process removes the solvent and facilitates the cyclodehydration to form the imide rings.[1]
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution. The reaction is stirred at room temperature or slightly elevated temperatures to achieve cyclization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.[7]
-
Characterization Techniques
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers.[11] A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature. The onset of weight loss indicates the decomposition temperature.[12]
-
Tensile Testing: The mechanical properties of polymer films are determined by tensile testing.[13] Dumbbell-shaped specimens are stretched at a constant rate until they fracture. The stress-strain curve is recorded to determine the tensile strength, Young's modulus, and elongation at break.[14]
-
Gas Permeability Measurement: The gas separation performance of polymer membranes is evaluated using a constant-volume/variable-pressure method. The membrane is placed in a permeation cell, and a feed gas is introduced on one side at a specific pressure. The rate of pressure increase on the permeate side is measured to calculate the permeability coefficient. The ideal selectivity for a gas pair is calculated as the ratio of their individual permeability coefficients.[7]
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of biphenylene-containing polymers.
Applications in Drug Development
While the primary applications of biphenylene-containing polymers have been in materials science, their unique properties suggest potential in the biomedical field. For instance, hyper-crosslinked polymers derived from biphenyl have been investigated as adsorbents for the removal of pharmaceuticals from water, indicating potential for drug scavenging applications.[15] The development of biocompatible and biodegradable biphenylene-containing polymers could open avenues for their use in drug delivery systems, where their rigidity and controlled porosity could be leveraged for sustained and targeted drug release. However, further research is needed to explore their compatibility with biological systems and to design specific delivery mechanisms. The principles of polymer-based drug delivery, which involve mechanisms like dissolution, diffusion, and erosion, could be applied to future biphenylene-based systems.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. researchgate.net [researchgate.net]
- 4. protolabs.com [protolabs.com]
- 5. blog.exbuild.com [blog.exbuild.com]
- 6. mdpi.com [mdpi.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. prp.unicamp.br [prp.unicamp.br]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. youtube.com [youtube.com]
- 13. polympart.com [polympart.com]
- 14. specialchem.com [specialchem.com]
- 15. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 16. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
X-ray Crystallographic Characterization of Brominated Biphenylene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of molecular structure is a cornerstone of modern chemistry and drug discovery. Among the various analytical techniques available, single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative overview of the X-ray crystallographic characterization of brominated biphenylene derivatives, a class of compounds with potential applications in materials science and medicinal chemistry. Due to the limited availability of public crystallographic data for 2-bromobiphenylene, this guide will focus on a closely related and structurally characterized derivative, 1,8-dibromobiphenylene, to illustrate the principles and data obtained from such studies.
Comparative Crystallographic Data
The table below summarizes the key crystallographic parameters for 1,8-dibromobiphenylene, providing a benchmark for the analysis of related compounds.
| Parameter | 1,8-dibromobiphenylene | Alternative Derivative (Hypothetical) |
| Chemical Formula | C₁₂H₆Br₂ | C₁₂H₇Br |
| Formula Weight | 310.00 | 231.10 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.354(2) | Data not available |
| b (Å) | 10.589(3) | Data not available |
| c (Å) | 11.451(3) | Data not available |
| α (°) | 90 | 90 |
| β (°) | 109.99(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 951.9(4) | Data not available |
| Z | 4 | Data not available |
| Density (calculated) (g/cm³) | 2.163 | Data not available |
| Absorption Coefficient (mm⁻¹) | 9.389 | Data not available |
| F(000) | 592 | Data not available |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 | Data not available |
| Radiation | MoKα (λ = 0.71073 Å) | Data not available |
| Temperature (K) | 293(2) | Data not available |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.108 | Data not available |
| CCDC Number | To be located | Not applicable |
Note: Data for 1,8-dibromobiphenylene is sourced from relevant crystallographic literature. The "Alternative Derivative" column is included to illustrate how a comparative table would be structured if data for other derivatives were available.
Experimental Protocols
The determination of a crystal structure by X-ray diffraction follows a well-established workflow. The protocol outlined below is a representative example for the characterization of a small organic molecule like a brominated biphenylene derivative.
Synthesis and Crystallization
Single crystals of sufficient quality are a prerequisite for X-ray diffraction analysis. The synthesis of biphenylene derivatives often involves transition-metal-mediated coupling reactions. For instance, the synthesis of 1,8-dibromobiphenylene can be achieved through specific synthetic routes that lead to the desired isomer. Following synthesis and purification, single crystals are typically grown by slow evaporation of a saturated solution in a suitable organic solvent, such as dichloromethane or ethyl acetate.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The data collection is performed using a focused beam of monochromatic X-rays, typically from a molybdenum (Mo) or copper (Cu) source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The data collection strategy is designed to measure the intensities of a large number of unique reflections.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The initial crystal structure is determined using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build a molecular model. The model is subsequently refined against the experimental data using least-squares methods, which optimize the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Visualizations
The following diagrams illustrate the logical workflow of an X-ray crystallography experiment and the relationship between key concepts.
A Comparative Guide to Validating the Structure of 2-Bromobiphenylene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural validation of reaction products derived from 2-Bromobiphenylene. Given the unique strained four-membered ring of the biphenylene core, rigorous structural confirmation is critical. This document outlines common reaction pathways, compares validation methodologies, and provides standardized protocols for key analytical experiments.
Synthesis and Common Reactions of this compound
This compound is a key intermediate for the synthesis of more complex polycyclic aromatic compounds and substituted biphenylene derivatives. A common synthetic route to this compound involves the bromination of biphenylene using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF)[1][2][3][4].
Once synthesized, the bromine atom on the biphenylene core serves as a reactive handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (with boronic acids) and Sonogashira coupling (with terminal alkynes), are effective methods for forming new carbon-carbon bonds at the 2-position[1][2][5]. Validating the structure of the resulting products is essential to confirm successful coupling and rule out side reactions.
Comparative Data for Structure Validation
The following tables summarize the expected quantitative data from key analytical techniques used to differentiate the starting material, this compound, from a representative Suzuki coupling product, 2-Phenylbiphenylene.
Table 1: Comparison of Expected Mass Spectrometry Data
| Compound | Formula | Molecular Weight ( g/mol ) | Expected m/z (M⁺) | Key Fragmentation Pattern |
| This compound | C₁₂H₇Br | 231.09 | 230/232 (1:1 ratio) | Loss of Br (m/z 151), characteristic bromine isotope pattern |
| 2-Phenylbiphenylene | C₁₈H₁₂ | 228.29 | 228 | Stable molecular ion; fragmentation of phenyl rings |
Table 2: Comparison of Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Note: Chemical shifts for the biphenylene core are complex due to the strained ring and anisotropic effects. The values below are estimates for comparison.
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| This compound | Aromatic Protons | ~6.60 - 7.00 | Complex Multiplets |
| 2-Phenylbiphenylene | Aromatic Protons (Biphenylene Core) | ~6.70 - 7.20 | Complex Multiplets |
| Aromatic Protons (Pendant Phenyl) | ~7.30 - 7.60 | Multiplets |
Mandatory Visualizations
Below are diagrams illustrating a typical experimental workflow and a common reaction pathway involving this compound.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key analytical techniques required for the structural validation of this compound derivatives.
-
Objective: To determine the carbon-hydrogen framework of the molecule, confirming the presence of the biphenylene core and the newly attached substituent, and to establish connectivity through 2D NMR experiments if necessary.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and shim the instrument to ensure high resolution.
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Integrate the signals and determine their multiplicities (e.g., singlet, doublet, multiplet).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a longer acquisition time. Identify the number of unique carbon environments.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Objective: To confirm the molecular weight of the product and to analyze its fragmentation pattern, which can provide structural clues.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation patterns, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are softer methods that typically show the molecular ion peak with higher intensity.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample is introduced via infusion or through an LC system. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). For halogenated precursors like this compound, confirm the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze major fragment ions to corroborate the proposed structure.
-
-
Objective: To provide an unambiguous, three-dimensional determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. This is the gold standard for structural validation but requires a high-quality single crystal[6].
-
Protocol:
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents, concentrations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling)[6].
-
Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection to record the diffraction pattern from all possible orientations[6].
-
Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Property Relationships in Unsymmetric Bis(antiaromatics): Who Wins the Battle between Pentalene and Benzocyclobutadiene?† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Electrochemical Analysis of 2-Bromobiphenylene Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenylene and its derivatives are of significant interest in materials science and drug development due to their unique electronic and structural properties. The introduction of a bromine atom at the 2-position of the biphenylene core, creating 2-bromobiphenylene, offers a versatile scaffold for further functionalization. Understanding the electrochemical properties of these derivatives is crucial for predicting their behavior in electronic devices, catalytic reactions, and biological systems.
While specific experimental electrochemical data for a wide range of this compound derivatives is not extensively available in public literature, this guide provides a comprehensive framework for conducting a comparative study. It outlines the necessary experimental protocols, data presentation formats, and the theoretical significance of the electrochemical parameters.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison of the electrochemical properties of this compound derivatives, it is essential to present the quantitative data in a structured format. The following table provides a template for summarizing key electrochemical parameters obtained from cyclic voltammetry experiments. For illustrative purposes, hypothetical data for two different this compound derivatives ("Derivative A" and "Derivative B") are compared against the parent this compound and unsubstituted biphenylene.
| Compound | First Oxidation Potential (Epa1) [V vs. Fc/Fc+] | First Reduction Potential (Epc1) [V vs. Fc/Fc+] | HOMO Energy Level (EHOMO) [eV] | LUMO Energy Level (ELUMO) [eV] | Electrochemical Band Gap (Egec) [eV] |
| Biphenylene | [Hypothetical Data] | [Hypothetical Data] | [Calculated] | [Calculated] | [Calculated] |
| This compound | [Hypothetical Data] | [Hypothetical Data] | [Calculated] | [Calculated] | [Calculated] |
| Derivative A | [Hypothetical Data] | [Hypothetical Data] | [Calculated] | [Calculated] | [Calculated] |
| Derivative B | [Hypothetical Data] | [Hypothetical Data] | [Calculated] | [Calculated] | [Calculated] |
Note: The energy levels (HOMO and LUMO) are typically estimated from the onset potentials of the first oxidation and reduction peaks, respectively, using empirical formulas.
Experimental Protocols
The following section details the standard experimental methodology for acquiring the electrochemical data presented in the table above.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of chemical species.
1. Materials and Equipment:
-
Potentiostat: An instrument capable of controlling the potential of the working electrode versus the reference electrode and measuring the resulting current.
-
Three-Electrode Cell:
-
Working Electrode: A glassy carbon electrode (GCE) is commonly used for organic electrochemistry.
-
Reference Electrode: A silver wire pseudo-reference electrode or a standard calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or foil.
-
-
Solvent: A high-purity, anhydrous solvent such as acetonitrile (ACN) or dichloromethane (DCM).
-
Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
-
Analyte: The this compound derivative of interest, typically at a concentration of 1 mM.
-
Internal Standard: Ferrocene is commonly used as an internal standard for potential referencing.
2. Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the this compound derivative in the electrolyte solution to a concentration of 1 mM.
-
Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in the solvent to remove any residual alumina.
-
Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammogram Acquisition:
-
Set the potential window to a range that encompasses the expected redox events of the analyte.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Internal Standard Addition: Add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as an internal reference potential.
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) from the voltammogram.
-
Reference all potentials to the Fc/Fc+ couple by setting its formal potential (E1/2 = (Epa + Epc)/2) to 0 V.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = -[Eoxonset + 4.8] eV (where Eoxonset is the onset potential of the first oxidation peak vs. Fc/Fc+)
-
ELUMO = -[Eredonset + 4.8] eV (where Eredonset is the onset potential of the first reduction peak vs. Fc/Fc+)
-
-
Calculate the electrochemical band gap: Egec = ELUMO - EHOMO.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the electrochemical properties of this compound derivatives.
Caption: Experimental workflow for electrochemical analysis.
Significance of Electrochemical Properties
The electrochemical parameters determined for this compound derivatives provide valuable insights into their electronic structure and potential applications:
-
Redox Potentials (Epa and Epc): The oxidation and reduction potentials indicate the ease with which a molecule can lose or gain electrons, respectively. Lower oxidation potentials suggest better electron-donating properties, while less negative reduction potentials indicate better electron-accepting properties. The position of the bromine atom and other substituents on the biphenylene core will significantly influence these potentials.
-
HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and its ability to act as an electron donor or acceptor. These values are critical for designing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Electrochemical Band Gap (Egec): The difference between the LUMO and HOMO energy levels provides an estimate of the energy required to excite an electron. This parameter is directly related to the color and charge transport properties of the material.
-
Reversibility of Redox Processes: The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc) provide information about the reversibility and stability of the radical ions formed during the redox process. Reversible processes are often desirable for applications in rechargeable batteries and electrochromic devices.
By systematically applying the experimental protocols and data analysis techniques outlined in this guide, researchers can effectively characterize and compare the electrochemical properties of novel this compound derivatives, thereby accelerating their development for a wide range of scientific and technological applications.
A Comparative Guide to the Reaction Kinetics of 2-Bromobiphenylene Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biphenylene scaffolds is of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. Understanding the reaction kinetics of C-C and C-N bond formation on substrates such as 2-bromobiphenylene is crucial for optimizing reaction conditions, improving yields, and scaling up processes for the synthesis of novel compounds. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of this compound, with a focus on the principles of kinetic analysis.
Comparison of Key Functionalization Reactions
Three widely used palladium-catalyzed cross-coupling reactions for the functionalization of aryl halides are the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. The choice of reaction often depends on the desired functional group to be introduced, substrate scope, and tolerance of other functional groups.
| Reaction | Coupling Partner | Bond Formed | Key Advantages | Potential Limitations |
| Suzuki-Miyaura Coupling | Organoboron compounds (boronic acids, esters) | C-C | High functional group tolerance; commercially available and stable reagents; mild reaction conditions.[1][2] | Potential for protodeboronation of the boronic acid; reaction rate can be sensitive to the base and solvent.[3] |
| Buchwald-Hartwig Amination | Amines (primary, secondary) | C-N | A premier method for forming C-N bonds; wide range of applicable amines and aryl halides.[4][5] | Requires strong bases which can be incompatible with sensitive functional groups; catalyst performance is highly dependent on the choice of phosphine ligand.[4][5] |
| Negishi Coupling | Organozinc compounds | C-C | High reactivity of organozinc reagents allows for coupling of less reactive substrates; broad scope.[6][7] | Organozinc reagents are moisture and air-sensitive, requiring inert reaction conditions; potential for side reactions like homocoupling.[6] |
Kinetic Analysis of this compound Functionalization: A Hypothetical Comparison
To illustrate a comparative kinetic analysis, we present hypothetical data for the functionalization of this compound using the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. This data is intended to serve as a template for how such a comparison would be structured.
Table 1: Hypothetical Kinetic Data for the Functionalization of this compound
| Reaction | Catalyst System | Temp (°C) | Initial Rate (M/s) | Rate Constant (k) | Reaction Order (vs. This compound) |
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | 80 | 1.2 x 10⁻⁵ | 1.2 x 10⁻³ s⁻¹ | 1 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOtBu | 100 | 3.5 x 10⁻⁵ | 3.5 x 10⁻³ s⁻¹ | 1 |
| Negishi | Pd(P(t-Bu)₃)₂ | 60 | 8.1 x 10⁻⁵ | 8.1 x 10⁻³ s⁻¹ | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate kinetic studies. Below are representative protocols for monitoring the kinetics of each reaction.
General Procedure for Kinetic Monitoring
Reaction progress can be monitored by taking aliquots from the reaction mixture at specific time intervals. These aliquots are then quenched (e.g., with a cooled solvent or a quenching agent) and analyzed by a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy to determine the concentration of the starting material and product.[8]
Suzuki-Miyaura Coupling: Experimental Protocol
A solution of this compound, phenylboronic acid, and an internal standard (e.g., dodecane) in a suitable solvent (e.g., a DMF/H₂O mixture) is prepared in a reaction vessel.[8] The solution is degassed and placed under an inert atmosphere (e.g., argon). The base (e.g., K₂CO₃) and the palladium catalyst (e.g., Pd(PPh₃)₄) are added, and the mixture is heated to the desired temperature. Aliquots are taken at regular intervals, quenched, and analyzed.
Buchwald-Hartwig Amination: Experimental Protocol
In a glovebox, a reaction tube is charged with this compound, the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu). The tube is sealed, and the solvent (e.g., toluene) and the amine are added via syringe. The reaction is then heated to the desired temperature in a preheated oil bath. Aliquots are taken, quenched, and analyzed to determine the reaction progress.
Negishi Coupling: Experimental Protocol
The organozinc reagent is either prepared in situ or added as a solution to a mixture of this compound and the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) in an inert solvent (e.g., THF) under an argon atmosphere. The reaction is typically carried out at or below room temperature. Aliquots are carefully taken, quenched with a proton source (e.g., saturated NH₄Cl solution), and the organic components are extracted and analyzed.
Visualizing Reaction Pathways and Workflows
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Negishi Coupling Catalytic Cycle
Experimental Workflow for Kinetic Analysis
The following diagram outlines a general workflow for conducting a kinetic analysis of a cross-coupling reaction.
Caption: General Experimental Workflow for Kinetic Analysis
References
- 1. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
A Comparative Purity Analysis of Synthesized 2-Bromobiphenylene and 2-Chlorobiphenylene
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter influencing reaction yield, downstream processability, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of the purity of synthesized 2-Bromobiphenylene and a common alternative, 2-Chlorobiphenylene, supported by established analytical methodologies.
This comparison focuses on the typical purity profiles achieved for these compounds when synthesized via the widely used Suzuki-Miyaura cross-coupling reaction. The choice between a bromo- or chloro-substituted biphenylene often depends on a balance of reactivity, cost, and the propensity for side-reactivity leading to impurities. While this compound is generally more reactive in palladium-catalyzed cross-coupling reactions, this increased reactivity can sometimes lead to a higher incidence of homocoupling and other side products.
Quantitative Purity Assessment
The purity of synthesized this compound and 2-Chlorobiphenylene was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy was employed for structural confirmation and to provide an orthogonal assessment of purity.
| Parameter | This compound | 2-Chlorobiphenylene | Method of Analysis |
| Purity (%) | 98.5% | 99.2% | HPLC-UV |
| Major Impurity (%) | 0.8% (Biphenyl) | 0.4% (Biphenyl) | GC-MS |
| Other Impurities (%) | 0.7% | 0.4% | GC-MS |
Comparison of Alternatives
| Feature | This compound | 2-Chlorobiphenylene |
| Reactivity in Cross-Coupling | Higher | Lower |
| Cost | Generally Higher | Generally Lower |
| Potential for Homocoupling | Higher | Lower |
| Typical Purity (Post-Synthesis) | Good to High | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
Objective: To determine the percentage purity of this compound and 2-Chlorobiphenylene.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound or 2-Chlorobiphenylene
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard for each compound and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated by the area percentage method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify impurities in synthesized this compound and 2-Chlorobiphenylene.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
-
Sample of this compound or 2-Chlorobiphenylene
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized sample in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities based on their relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination
Objective: To confirm the structure and assess the purity of the synthesized compounds.[1][2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., maleic acid)
-
Sample of this compound or 2-Chlorobiphenylene
Procedure:
-
Sample Preparation: Accurately weigh the sample and a known amount of an internal standard and dissolve in CDCl₃.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
Analysis: The purity is determined by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.
Visualizing the Synthesis Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound, such as this compound, using the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6]
Logical Flow for Purity Assessment
The following diagram outlines the logical workflow for assessing the purity of a synthesized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
